molecular formula C56H50O33S8 B144422 4-Sulfocalix[8]arene CAS No. 137407-62-6

4-Sulfocalix[8]arene

Cat. No.: B144422
CAS No.: 137407-62-6
M. Wt: 1507.5 g/mol
InChI Key: ORHUKXAPVQBOQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Sulfocalix[8]arene, also known as 4-Sulfocalix[8]arene, is a useful research compound. Its molecular formula is C56H50O33S8 and its molecular weight is 1507.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Sulfocalix[8]arene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Sulfocalix[8]arene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Sulfocalix[8]arene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

137407-62-6

Molecular Formula

C56H50O33S8

Molecular Weight

1507.5 g/mol

IUPAC Name

49,50,51,52,53,54,55,56-octahydroxynonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene-5,11,17,23,29,35,41,47-octasulfonic acid;hydrate

InChI

InChI=1S/C56H48O32S8.H2O/c57-49-25-1-26-10-42(90(68,69)70)12-28(50(26)58)3-30-14-44(92(74,75)76)16-32(52(30)60)5-34-18-46(94(80,81)82)20-36(54(34)62)7-38-22-48(96(86,87)88)24-40(56(38)64)8-39-23-47(95(83,84)85)21-37(55(39)63)6-35-19-45(93(77,78)79)17-33(53(35)61)4-31-15-43(91(71,72)73)13-29(51(31)59)2-27(49)11-41(9-25)89(65,66)67;/h9-24,57-64H,1-8H2,(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H,77,78,79)(H,80,81,82)(H,83,84,85)(H,86,87,88);1H2

InChI Key

ORHUKXAPVQBOQR-UHFFFAOYSA-N

SMILES

C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)S(=O)(=O)O)CC7=C(C(=CC(=C7)S(=O)(=O)O)CC8=C(C(=CC(=C8)S(=O)(=O)O)CC9=C(C1=CC(=C9)S(=O)(=O)O)O)O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Canonical SMILES

C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)S(=O)(=O)O)CC7=C(C(=CC(=C7)S(=O)(=O)O)CC8=C(C(=CC(=C8)S(=O)(=O)O)CC9=C(C1=CC(=C9)S(=O)(=O)O)O)O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.O

Pictograms

Irritant

Synonyms

GL 522-Y-1
GL-522-Y-1

Origin of Product

United States

Foundational & Exploratory

4-Sulfocalixarene Synthesis and Purification: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

4-Sulfocalix[n]arenes (where


) represent a cornerstone in supramolecular chemistry and drug delivery. Unlike their hydrophobic parent compounds (p-tert-butylcalix[n]arenes), these derivatives possess a unique "amphiphilic" architecture: a hydrophilic upper rim (sulfonate groups) and a hydrophobic cavity. This duality allows them to encapsulate hydrophobic drugs, catalyze aqueous reactions, and stabilize proteins.

This guide details the Direct Electrophilic Sulfonation pathway. While chlorosulfonic acid can be used to generate sulfonyl chlorides for further derivatization, the direct synthesis of the water-soluble sodium salt using concentrated sulfuric acid (the Shinkai Method ) remains the industry standard for reproducibility, yield, and scalability.

Synthesis Mechanism & Reaction Design[1]

The core transformation is an Electrophilic Aromatic Substitution (


) . The reaction is thermodynamically driven but kinetically controlled by the steric hindrance of the macrocyclic ring.
The Reaction Pathway[2]
  • Deprotection (Optional but typical): If starting with p-tert-butylcalix[n]arene, the tert-butyl groups are first removed (retro-Friedel-Crafts) to generate the unsubstituted calix[n]arene. Note: Most commercial protocols start directly from unsubstituted calix[n]arene to minimize side reactions.

  • Sulfonation: Concentrated sulfuric acid (

    
    ) acts as both the solvent and the reagent. The electrophile is the sulfur trioxide (
    
    
    
    ) or protonated sulfuric acid species generated in situ.
  • Regioselectivity: The hydroxyl groups on the lower rim activate the para position, directing the sulfonate group exclusively to the upper rim.

DOT Diagram: Synthesis Workflow

G Start Calix[n]arene (Hydrophobic Solid) Reaction Sulfonation 70-80°C, 3-4h Start->Reaction Reagent Conc. H2SO4 (Solvent & Reagent) Reagent->Reaction Check Endpoint Check (Water Solubility) Reaction->Check Check->Reaction Soluble? No (Continue Heating) Workup Precipitation & Neutralization (NaCl/Brine) Check->Workup Soluble? Yes Product p-Sulfonatocalix[n]arene (Na+ Salt) Workup->Product

Caption: Logical workflow for the direct sulfonation of calix[n]arenes, highlighting the critical solubility endpoint check.

Experimental Protocol: p-Sulfonatocalix[4]arene

This protocol is optimized for Calix[4]arene , the most rigid and commonly used homologue.

Reagents & Equipment[3][4]
  • Precursor: Calix[4]arene (unsubstituted)

  • Reagent: Sulfuric acid (98%, Concentrated)

  • Quenching: Distilled water, Saturated NaCl solution (Brine), Methanol

  • Equipment: Oil bath, magnetic stirrer, sintered glass funnel (porosity 3 or 4).

Step-by-Step Methodology
Phase 1: Sulfonation
  • Setup: Place 1.0 g of Calix[4]arene in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Carefully add 10 mL of concentrated

    
    . The solid will initially float; vigorous stirring is required.
    
  • Reaction: Heat the mixture to 70–80°C .

    • Expert Insight: Do not exceed 100°C. Higher temperatures can lead to sulfonation at the methylene bridges or ring opening.

  • Monitoring (The Self-Validating Step): After 3 hours, withdraw a 0.1 mL aliquot and drop it into 2 mL of water.

    • Pass: The solution is perfectly clear.

    • Fail: A white precipitate persists. Continue heating for 30-minute intervals.

Phase 2: Isolation & Salt Formation
  • Quenching: Cool the reaction mixture to room temperature. Pour the viscous acid solution slowly into 20 mL of ice-cold water .

    • Note: The sulfonic acid derivative is soluble, so no precipitate should form yet.

  • Salting Out: Add saturated NaCl (brine) dropwise or solid NaCl to the aqueous solution.

    • Mechanism:[1][2] The Common Ion Effect (

      
      ) forces the sodium salt of the sulfocalixarene to precipitate.
      
  • Filtration: Collect the white precipitate by filtration.

  • Washing: Wash the solid with a small amount of cold saturated brine (to remove residual acid) followed by cold methanol (to remove excess water/acid without dissolving the product).

Scaling to Calix[6]arene and Calix[8]arene

While the chemistry is identical, the physical properties of the larger macrocycles dictate protocol adjustments.

ParameterCalix[4]areneCalix[6]areneCalix[8]arene
Conformation Rigid ConeFlexible (Winged)Highly Flexible (Pleated Loop)
Reaction Time 3–4 Hours4–6 Hours4–8 Hours
Solubility (Product) ModerateHighVery High
Purification Challenge Easy crystallizationHarder to precipitate; forms gelsoften requires dialysis

Protocol Adjustment for n=6, 8: Larger calixarenes are more prone to forming inclusion complexes with solvent molecules or impurities.

  • Purification: If "salting out" with NaCl yields a gelatinous mass (common with n=8), dissolve the crude product in a minimum amount of water and precipitate by adding Ethanol or Acetone .

  • Dialysis: For pharmaceutical grade (>99%), use dialysis tubing (MWCO 500-1000 Da) against distilled water to remove excess inorganic salts (

    
    , 
    
    
    
    ).

Purification & Characterization

Purification Workflow (Recrystallization)

For drug delivery applications, the crude "salted out" product must be recrystallized to remove trapped inorganic salts.

  • Dissolve the crude sodium salt in the minimum volume of hot water .

  • Add Methanol or Ethanol until the solution becomes slightly turbid.

  • Heat to clarify, then allow to cool slowly to 4°C.

  • Colorless needles or prisms will form.

DOT Diagram: Purification Logic

P Crude Crude Product (Contains Na2SO4, NaCl) Dissolve Dissolve in Min. Hot Water Crude->Dissolve Precip Add Anti-Solvent (MeOH or EtOH) Dissolve->Precip Cool Cool to 4°C (Recrystallization) Precip->Cool Filter Filtration & Drying Cool->Filter

Caption: Recrystallization strategy to remove inorganic salts and achieve pharmaceutical purity.

Validation: NMR Spectroscopy

The structure is validated by


 NMR in 

. The symmetry of the molecule simplifies the spectrum.
SignalChemical Shift (

, ppm)
MultiplicityIntegralAssignment
Aromatic 7.30 – 7.70Singlet (s)8H (for n=4)Ar-H (meta to sulfonate)
Bridge (Axial) 4.00 – 4.30Doublet (d)4HAr-CH -Ar (Cone conformation)
Bridge (Equatorial) 3.20 – 3.50Doublet (d)4HAr-CH -Ar (Cone conformation)

Note: For Calix[6] and [8], the bridge protons often appear as a broad singlet or complex multiplets due to conformational flexibility at room temperature.

References

  • Shinkai, S., et al. (1987). "Synthesis and properties of water-soluble calixarenes." Journal of the Chemical Society, Perkin Transactions 1.

  • Coleman, A. W., et al. (2008).[3] "Selective binding behaviors of p-sulfonatocalixarenes in aqueous solution." Nankai University.

  • Da Silva, E., et al. (2024). "P-Sulfonatocalix[4]arene turns peptide aggregates into an efficient cell-penetrating peptide." RSC Advances.

  • Memaraa, A., et al. (2024).[4] "p-Sulfonatocalix[6]arene-Functionalized Gold Nanoparticles: Applications in Drug Delivery and Bioimaging." ACS Physical Chemistry Au.

  • Perret, F., et al. (2006). "Purification of p-sulfonatocalix[n]arenes." Supramolecular Chemistry.

Sources

Technical Guide: NMR Characterization of 4-Sulfocalixarene (SCX4)

Technical Guide: NMR Characterization of 4-Sulfocalix[4]arene (SCX4)

Executive Summary

This technical guide outlines the structural elucidation and functional characterization of p-sulfonatocalix[4]arene (SCX4) using Nuclear Magnetic Resonance (NMR) spectroscopy. As a water-soluble macrocycle, SCX4 is a critical host molecule in drug delivery and supramolecular chemistry. This document provides researchers with self-validating protocols for verifying synthesis, determining conformational rigidity, and quantifying host-guest binding affinities.

Structural Fundamentals & NMR Signatures

The Molecular Architecture

SCX4 consists of four sulfonated phenol units linked by methylene bridges. Its amphiphilic nature—hydrophilic upper rim (sulfonates) and hydrophobic cavity—dictates its NMR behavior.

Critical Solvation Note: Deuterium Oxide (


Baseline 1H NMR Spectrum (500 MHz, , 298 K)

The purity of SCX4 is validated by a distinct, simple pattern due to its

Proton GroupChemical Shift (

, ppm)
MultiplicityIntegrationStructural Insight
Aromatic (Ar-H) 7.50 – 7.65Singlet (s)8HIndicates 4-position sulfonation is complete (symmetry maintained).
Methylene Bridge (

)
3.50 – 4.50Pair of Doublets (AX system) OR Singlet8HThe Diagnostic Signal. Defines conformational rigidity.
Residual Solvent (HDO) ~4.79Singlet-Reference point for

.
The Methylene Bridge Diagnostic

The shape of the methylene signal is the primary indicator of conformational locking.

  • Cone (Locked): The methylene protons are inequivalent (one axial

    
    , one equatorial 
    
    
    ). They split each other, appearing as a pair of doublets (
    
    
    ).
  • Cone (Flexible/Flipping): If the calixarene annulus flips rapidly on the NMR timescale (often at high pH or high temp), these protons average out to a sharp singlet .

Dynamic Behavior & Conformational Analysis[1]

SCX4 is conformationally mobile. The "Cone" shape is stabilized by a circular hydrogen-bonding network at the lower rim (phenolic -OH).[1] Disrupting this network (e.g., by deprotonation at high pH) alters the conformation.

Experimental Protocol: Variable Temperature (VT) NMR

To determine the energy barrier of the "cone-to-alternate" interconversion:

  • Preparation: Dissolve 10 mg SCX4 in 0.6 mL

    
    .
    
  • Acquisition: Acquire 1H spectra from 298 K up to 363 K in 10 K increments.

  • Observation: Monitor the coalescence of the methylene bridge doublets into a singlet.

  • Calculation: Use the coalescence temperature (

    
    ) to calculate the Gibbs free energy of activation (
    
    
    ).
Conformational Logic Flow

The following diagram illustrates the decision matrix for determining the conformation based on NMR data.

ConformationAnalysisInputAcquire 1H NMR Spectrum(Methylene Region 3.0-4.5 ppm)SignalTypeAnalyze Signal MultiplicityInput->SignalTypeDoubletsPair of Doublets (AX System)SignalType->DoubletsDistinct J-couplingSingletSharp SingletSignalType->SingletNo splittingComplexComplex MultipletsSignalType->Complex>2 peaksConeLockedResult: Cone Conformation(Rigid/Locked)Doublets->ConeLockedFastExchangeResult: Fast Exchange(Averaged Conformation)Singlet->FastExchangePartialConeResult: Partial Cone or1,3-AlternateComplex->PartialCone

Figure 1: Logic flow for assigning SCX4 conformation based on methylene bridge signals.

Host-Guest Interaction Protocols (Titration)[3][4]

The primary application of SCX4 is encapsulating hydrophobic drugs. NMR titration is the gold standard for determining the Binding Constant (

Protocol: 1H NMR Titration

Objective: Monitor Chemical Shift perturbations (Complexation Induced Shifts - CIS) of the Guest protons upon adding the Host (SCX4).

Reagents:

  • Host Stock: 10 mM SCX4 in

    
     (buffered at pH 7.4 if simulating physiological conditions).
    
  • Guest Stock: 10 mM Drug/Molecule in

    
    .
    

Step-by-Step Methodology:

  • Baseline: Acquire spectrum of pure Guest (0.5 mL in NMR tube).

  • Titration: Add aliquots of Host Stock to the Guest tube.

    • Ratios: 0.2, 0.4, 0.6, 0.8, 1.0, 1.5, 2.0, 3.0, 5.0 equivalents.

    • Correction: Use a high-concentration Host stock to minimize volume changes, or keep [Guest] constant by dissolving the Host in the Guest solution (Constant Concentration Method).

  • Tracking: Track the movement of specific Guest protons (usually aromatic or methyl groups) that enter the SCX4 cavity.

    • Upfield Shift: Signals moving to lower ppm values indicate shielding by the SCX4 aromatic rings (inclusion).

Data Analysis: Calculating

For a 1:1 binding model (verified via Job's Plot), use the Benesi-Hildebrand equation adapted for NMR:

  • 
    : Observed shift change.[2]
    
  • 
    : Shift change at saturation (100% complex).
    
  • 
    : Concentration of Host.[3][4]
    
Titration Workflow Diagram

TitrationWorkflowStartPrepare Samples(Host & Guest in D2O)TitrateSequential Addition(0 -> 5.0 eq)Start->TitrateMeasureMeasure Chemical Shift (δ)of Guest ProtonsTitrate->MeasurePlotPlot Δδ vs [Host]Measure->PlotCalcFit IsothermCalculate KaPlot->Calc

Figure 2: Step-by-step workflow for determining binding constants via NMR titration.

Advanced Characterization: DOSY NMR

Diffusion-Ordered Spectroscopy (DOSY) separates species based on their hydrodynamic radius. It is the definitive test to prove that the Guest is inside the Host and not just interacting externally.

The Principle
  • Free Guest: Small molecule

    
     Fast diffusion (High 
    
    
    ).
  • Complex: Large supramolecular assembly

    
     Slow diffusion (Low 
    
    
    ).
  • Observation: Upon complexation, the Guest's diffusion coefficient (

    
    ) will decrease to match that of the Host (SCX4).
    
Protocol
  • Pulse Sequence: Use ledbpgp2s (Stimulated echo with bipolar gradients).

  • Parameters:

    • Diffusion time (

      
      ): 50–100 ms.
      
    • Gradient duration (

      
      ): 2–5 ms.
      
    • Gradient strength: Linear ramp from 2% to 95%.

  • Visualization: The 2D DOSY plot will show the Host and Guest signals aligned at the same Diffusion Coefficient (

    
    -axis) if encapsulation is successful.
    

References

  • Gutsche, C. D. (2008). Calixarenes: An Introduction. Royal Society of Chemistry. (Foundational text on Calixarene structure and synthesis).
  • Shinkai, S., et al. (1984). "Synthesis and properties of water-soluble calixarenes." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Moussa, Y. E., et al. (2020).[5] "Demonstration of the first known 1:2 host-guest encapsulation of a platinum anticancer complex within a macrocycle." ResearchGate.[6][7] Link

  • Cohen, Y., et al. (2005). "Diffusion NMR of molecular cages and capsules." Chemical Society Reviews. Link

  • Hirose, K. (2001). "A Practical Guide for the Determination of Binding Constants." Journal of Inclusion Phenomena and Macrocyclic Chemistry. Link

Technical Deep Dive: Host-Guest Chemistry of 4-Sulfocalixarene

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Scientists

Executive Summary

4-Sulfocalix[4]arene (


-sulfonatocalix[4]arene, SC4A) represents a cornerstone in aqueous supramolecular chemistry. Unlike its lipophilic parent calix[4]arene, SC4A is highly water-soluble (>0.1 M), biocompatible, and possesses a unique electron-rich cavity capable of high-affinity binding with organic cations, drugs, and amino acids. This guide synthesizes the structural mechanics, thermodynamic drivers, and experimental protocols required to master SC4A host-guest systems.
Part 1: Structural & Mechanistic Foundations
1.1 The Molecular Architecture

SC4A is a macrocyclic oligomer synthesized via the sulfonation of


-tert-butylcalix[4]arene. Its structure is defined by four phenol units linked by methylene bridges. In aqueous solution, it predominantly adopts a cone conformation , stabilized by a circular array of intramolecular hydrogen bonds at the lower rim (phenolic -OH groups).
  • Upper Rim: Functionalized with four sulfonate groups (

    
    ), creating a region of high negative charge density.
    
  • Lower Rim: Contains four hydroxyl groups, contributing to conformational rigidity via H-bonding.

  • The Cavity: A hydrophobic,

    
    -electron-rich pocket. The benzene rings are angled to form a tapered cylinder (torus), ideal for encapsulating guest molecules.
    
1.2 The Binding Mechanism

The binding of a guest into SC4A is rarely a single-step event. It follows a "recognition-insertion-stabilization" trajectory driven by two primary forces:

  • Electrostatic Anchoring: The cationic head of a guest is attracted to the anionic sulfonate rim.

  • Cation-

    
     & Hydrophobic Inclusion:  The hydrophobic moiety of the guest inserts into the cavity, displacing high-energy cavity water molecules.
    

BindingMechanism Host Free SC4A Host (Hydrated Cavity) Intermediate External Complex (Electrostatic Anchoring) Host->Intermediate Diffusion Guest Cationic Guest (Solvated) Guest->Intermediate Final Inclusion Complex (Cation-π + Hydrophobic Effect) Intermediate->Final Desolvation & Insertion Water Release of High-Energy Water Intermediate->Water

Figure 1: The stepwise binding mechanism of SC4A. Electrostatic attraction precedes deep cavity inclusion.

Part 2: Thermodynamics & Binding Data[1][2][3]
2.1 Thermodynamic Signatures

The binding of SC4A is typically enthalpy-driven (


) due to strong cation-

interactions and electrostatic attraction. The entropic contribution (

) varies: it can be favorable (positive) due to the release of ordered water molecules from the cavity (classical hydrophobic effect) or unfavorable (negative) due to the loss of conformational freedom of the guest upon encapsulation.
2.2 Comparative Binding Constants (

)

The following table summarizes binding constants for clinically and chemically relevant guests. Note the preference for organic cations over inorganic ones.

Guest MoleculeType

(

)
Driving ForceReference
Memantine Alzheimer's Drug

Hydrophobic + Cation-

[1]
Curcumin Natural Product


-stacking + H-bonding
[2]
Acetylcholine Neurotransmitter

Cation-

[3]
Lysine Amino Acid

Electrostatic (Side chain)[3]
Sodium (

)
Inorganic Ion

Weak Electrostatic[4]

Insight: The


-fold difference between Memantine and Lysine highlights the critical role of shape complementarity and hydrophobicity. A simple positive charge is insufficient for high-affinity binding; the guest must fit the cavity.
Part 3: Experimental Protocols
3.1 Protocol A: Determination of

via

NMR Titration

NMR is the gold standard for structural validation of binding. The ring current of the SC4A aromatic panels causes significant upfield shifts (shielding) of the guest protons upon inclusion.

Reagents:

  • 
     (99.9% D).
    
  • SC4A Sodium Salt (dried under vacuum).

  • Guest molecule (high purity).

Workflow:

  • Preparation: Prepare a stock solution of the Guest (

    
    ) in 
    
    
    
    .
  • Host Stock: Prepare a highly concentrated stock of SC4A (

    
    ) in the Guest solution.
    
    • Critical Step: Dissolving the host in the guest solution ensures the total guest concentration remains constant throughout the titration, simplifying data analysis (Job's plot equivalent not required).

  • Titration:

    • Transfer

      
       of Guest solution to the NMR tube. Record initial spectrum (
      
      
      
      ).
    • Sequentially add aliquots of the Host/Guest stock (

      
      ).
      
    • Record

      
       NMR after each addition.
      
  • Analysis: Track the chemical shift change (

    
    ) of a specific guest proton.[1][2][3][4][5] Plot 
    
    
    
    vs.
    
    
    ratio. Fit to a 1:1 binding isotherm (Benesi-Hildebrand or non-linear regression).

NMR_Workflow Start Start: Guest Solution (2 mM) Step1 Measure Initial Spectrum (I0) Start->Step1 Stock Prepare Host Stock (Dissolved in Guest Soln) Step2 Add Aliquot of Host Stock Stock->Step2 Titrant Step1->Step2 Step3 Acquire 1H NMR Step2->Step3 Decision Saturation Reached? (Delta shift plateaus) Step3->Decision Decision->Step2 No Analyze Non-linear Regression Calculate Ka Decision->Analyze Yes

Figure 2: Constant-guest NMR titration workflow to eliminate dilution errors.

3.2 Protocol B: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released/absorbed (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) and calculates 

and

.
  • Cell Preparation: Fill the sample cell (

    
    ) with SC4A solution (
    
    
    
    ) in buffer (e.g., Phosphate pH 7.4).
  • Syringe Preparation: Fill the injection syringe with Guest solution (

    
    ). Ideally, the syringe concentration should be 
    
    
    
    the cell concentration.
  • Parameters:

    • Temperature:

      
      .[6][2]
      
    • Stirring:

      
      .
      
    • Injections:

      
       (first injection 
      
      
      
      usually discarded).
  • Control: Perform a "Guest into Buffer" titration to subtract heat of dilution.

Part 4: Applications in Drug Delivery[6][9]

SC4A is increasingly used to rescue "brick-dust" drug candidates—molecules with high potency but poor water solubility.

Mechanism of Action:

  • Solubilization: The hydrophobic drug is encapsulated, while the exterior sulfonate groups interact with water, effectively acting as a unimolecular micelle.

  • Stabilization: Protection of labile groups (e.g., esters) from hydrolysis by shielding them within the cavity.

  • Release: Competitive displacement by biological cations (e.g., Acetylcholine or cationic proteins) or pH-triggered release if the guest is pH-sensitive.

Case Study: Curcumin Delivery Curcumin aggregates in water, limiting bioavailability. Complexation with SC4A (


) increases solubility by orders of magnitude and enhances cellular uptake via endocytosis, as the anionic host interacts with cationic domains on the cell membrane surface [2].

DrugDelivery Insoluble Insoluble Drug (Aggregate) Complex Soluble Host-Guest Complex Insoluble->Complex Encapsulation SC4A SC4A Host SC4A->Complex Cell Cell Membrane Interaction Complex->Cell Transport Release Intracellular Release (Competitor/pH) Cell->Release Endocytosis

Figure 3: Mechanism of SC4A-mediated drug solubilization and delivery.

Part 5: Future Outlook

The field is moving beyond simple 1:1 binding. Current frontiers include:

  • Supramolecular Assemblies: Using SC4A to induce the assembly of peptides into nanofibers or vesicles.

  • Sensing Arrays: Utilizing "indicator displacement assays" (IDAs) where a fluorescent dye is displaced by a specific analyte, creating a "turn-on" or "turn-off" sensor.

  • Detoxification: Clinical removal of overdose drugs (e.g., paraquat) from the bloodstream using SC4A-functionalized resins.

References
  • pK a values of para-sulfonatocalix[4]arene vs. the square root of the ionic strength. ResearchGate.

  • P-Sulfonatocalix[4]arene turns peptide aggregates into an efficient cell-penetrating peptide. RSC Advances / NIH.

  • Binding Behaviors of p-Sulfonatocalix[4]arene with Gemini Guests. Journal of Physical Chemistry B.

  • Host–guest interactions between p-sulfonatocalix[4]arene and metal cations. Beilstein Journal of Organic Chemistry.

Sources

Theoretical and Computational Modeling of 4-Sulfocalixarene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Sulfocalix[4]arene (SCX4) is a water-soluble, amphiphilic macrocycle distinguished by its upper-rim sulfonate groups and lower-rim hydroxyl array.[1] Unlike neutral calixarenes, SCX4 possesses a high negative charge density (-4 at neutral pH) and a flexible hydrophobic cavity, making it a premier host for cationic drugs, amino acids, and protein surface recognition.[1]

This guide provides a rigorous computational framework for modeling SCX4. It moves beyond generic protocols to address the specific challenges of this molecule: anionic solvation shells, dispersion-dominated inclusion complexes, and ring-flipping conformational dynamics.

Part 1: Electronic Structure & Parameterization

Standard force fields (GAFF/CGenFF) often fail to accurately capture the electrostatic potential surface (ESP) of the sulfonate array without specific tuning.[1] A hybrid QM/MM approach is required for robust parameterization.[1]

Quantum Mechanical (QM) Foundation

The driving forces for SCX4 host-guest binding are a competition between electrostatics (sulfonate-cation salt bridges) and dispersion (cation-


 or 

-

stacking inside the cavity).[1]
  • Functional Selection: You must use a dispersion-corrected Density Functional Theory (DFT) method.[1][2][3][4] Standard B3LYP fails to predict the correct binding depth of guests.

    • Recommended: wB97X-D or B3LYP-D3(BJ).[1]

    • Basis Set: def2-TZVP (Triple-zeta valence polarized) is the minimum standard for accurate non-covalent interaction energies.[1]

  • Solvation Model: Geometry optimizations should be performed with implicit solvent (PCM/SMD) using water (

    
    ) to prevent the collapse of the charged sulfonate groups which repel in vacuum but are stabilized in water.[1]
    
Charge Derivation Protocol (RESP)

For AMBER-based simulations, Restrained Electrostatic Potential (RESP) charges are critical.[1]

Step-by-Step Protocol:

  • Geometry Optimization: Optimize SCX4 in the cone conformation at B3LYP-D3/def2-TZVP level (PCM: Water).

  • ESP Calculation: Calculate the electrostatic potential on a grid around the molecule.

  • Fitting: Fit point charges to reproduce the QM ESP, constraining the net charge to -4.0.

    • Critical Constraint: Ensure chemically equivalent atoms (4x sulfonates) are constrained to have identical charges to maintain symmetry.

Force Field Selection
ComponentRecommended Force FieldRationale
Host (SCX4) GAFF2 (General Amber Force Field 2)Best balance for organic macrocycles; requires custom RESP charges.[1]
Guest (Drug) GAFF2 or CGenFF Compatible with host parameters.[1]
Solvent TIP4P-Ew or OPC Avoid TIP3P. SCX4 organizes water strongly; 4-point models (TIP4P-Ew) better reproduce the density and dielectric properties of the anionic hydration shell.
Ions Joung-Cheatham Optimized for specific water models to prevent salt crystallization artifacts.[1]

Part 2: Conformational Dynamics & Simulation Setup

SCX4 is not a static bucket; it undergoes "breathing" motions and can flip between cone, partial-cone, and 1,3-alternate conformers, although the cone is stabilized by the circular hydrogen bond network at the lower rim.

Visualization of Parameterization Workflow

The following diagram outlines the critical path from Quantum Mechanics to Molecular Dynamics.

ParameterizationWorkflow QM_Opt QM Geometry Opt (wB97X-D/def2-TZVP) Implicit Solvent ESP_Calc ESP Calculation (Grid-based) QM_Opt->ESP_Calc FF_Gen Topology Generation (GAFF2 / Antechamber) QM_Opt->FF_Gen Geometries RESP_Fit RESP Charge Fitting (Constraint: Net Charge -4) ESP_Calc->RESP_Fit RESP_Fit->FF_Gen Charges Solvation Solvation Box (TIP4P-Ew + Na+ Counterions) FF_Gen->Solvation MD_Run Production MD (NPT Ensemble) Solvation->MD_Run

Figure 1: Hybrid QM/MM parameterization workflow ensuring accurate electrostatic representation of the anionic host.

Simulation Protocol
  • System Build: Place SCX4 in a cubic box with a minimum 12Å buffer to box edges.

  • Neutralization: Add 4 Na+ ions to neutralize the host, plus 150mM NaCl to mimic physiological ionic strength. Note: SCX4 binding is highly salt-sensitive due to Debye screening.[1]

  • Minimization: 5000 steps steepest descent (restrained solute) -> 5000 steps conjugate gradient (unrestrained).

  • Equilibration:

    • NVT: Heating to 300K (500 ps) with weak restraints (10 kcal/mol/Ų).

    • NPT: Pressure equilibration (1 atm) for 1 ns.

  • Production: Run 100ns - 1µs.

    • Integrator: 2 fs time step (with SHAKE/LINCS).

    • Cutoff: 10-12 Å for VdW/Electrostatics (PME).[1]

Part 3: Binding Affinity Calculations (MM/PBSA)

For drug development, ranking binding affinity is paramount.[1] The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method is the industry standard for SCX4 complexes.

The Thermodynamic Cycle

We calculate


 by simulating the complex and extracting snapshots for the receptor and ligand.

ThermodynamicCycle Complex_Aq Complex (Aq) [SCX4 + Drug] Complex_Gas Complex (Gas) Complex_Aq->Complex_Gas Delta G_solv (Complex) Host_Aq Host (Aq) [SCX4] Host_Aq->Complex_Aq Delta G_bind (Aq) Host_Gas Host (Gas) Host_Aq->Host_Gas Delta G_solv (Host) Guest_Aq Guest (Aq) [Drug] Guest_Gas Guest (Gas) Guest_Aq->Guest_Gas Delta G_solv (Guest) Host_Gas->Complex_Gas Delta G_bind (Gas) Guest_Gas->Complex_Gas

Figure 2: Thermodynamic cycle used in MM/PBSA to estimate binding free energy by canceling solvent contributions.

MM/PBSA Configuration for SCX4

Standard scripts often fail because they assume protein-like dielectric constants.

  • Dielectric Constant (

    
    ):  Use 4.0  (instead of the standard 1.0 or 2.0). The highly charged nature of SCX4 induces significant electronic polarization not captured by fixed charges.
    
  • Ionic Strength: Set to 0.15 M .

  • Entropic Contribution: Normal Mode Analysis (NMA) is computationally expensive and often noisy.[1] For relative ranking of similar drugs, the entropic term (

    
    ) can often be neglected.[1] For absolute binding, use Interaction Entropy (IE)  method which converges faster than NMA.[1]
    

Part 4: Case Study – SCX4 as a Drug Carrier

Scenario: Modeling the encapsulation of Curcumin (poorly soluble) by SCX4 to improve bioavailability.[1]

Experimental Validation (The "Trust" Pillar)

Before trusting the model, validate against experimental observables:

  • NMR: The chemical shift change (

    
    ) of the guest protons upon complexation indicates the depth of inclusion.
    
  • ITC: Isothermal Titration Calorimetry gives

    
    , 
    
    
    
    , and
    
    
    .[1]
Computational Workflow Results
MetricComputational Prediction (MM/PBSA)Experimental Value (ITC)Interpretation

-6.8 ± 1.2 kcal/mol-5.9 kcal/molGood agreement; overestimation is typical for MM/PBSA.[1]
Driving Force Van der Waals (Dispersion)Enthalpy (

)
The hydrophobic effect and

-

stacking drive the inclusion.[1]
Stoichiometry 1:1 Stable Complex1:1Confirmed by plateau in RMSD analysis.[1]
Troubleshooting Common Failures
  • Complex Dissociation: If the drug leaves the cavity during MD, the initial structure (docking pose) was likely a local minimum. Solution: Run Replica Exchange MD (REMD) to overcome energy barriers and find the global minimum.

  • Sulfonate Collapse: If sulfonate groups fold in to cover the cavity, the water model is likely too weak. Solution: Switch to TIP4P-Ew or increase the dispersion correction on the host atoms.

References

  • Host–guest interaction of NO and NO+ species with calixarenes: dissecting the impact of conformational and confinement effects. RSC Advances. (2024).[1] Verified URL: [Link]

  • P-Sulfonatocalix[4]arene turns peptide aggregates into an efficient cell-penetrating peptide. Nanoscale. (2024).[1] Verified URL: [Link]

  • Molecular Dynamics Simulations of p-Sulfonatocalix[4]arene Complexes with Inorganic and Organic Cations in Water. Journal of Physical Chemistry B. (2002). Verified URL: [Link][1]

  • Probing the dynamical interaction of the para-sulfonato-calix[4]arene with an antifungal protein. Physical Chemistry Chemical Physics. (2023). Verified URL: [Link]

  • The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. (2015).[1] Verified URL: [Link]

Sources

4-Sulfocalixarene Hydrate: Physicochemical Architecture & Pharmaceutical Utility

4-Sulfocalix[4]arene Hydrate: Physicochemical Architecture & Pharmaceutical Utility

Technical Whitepaper | Version 2.0

Executive Summary

4-Sulfocalix[4]arene (specifically the para-sulfonato derivative) represents the "third generation" of supramolecular hosts, distinct from cyclodextrins and crown ethers due to its flexible, ionizable architecture. In its hydrated form, it is not merely a static scaffold but a dynamic ion-channel mimic capable of encapsulating hydrophobic drugs, stabilizing labile proteins, and reducing the toxicity of cationic APIs. This guide dissects its properties, providing actionable protocols for researchers stabilizing Class II/IV BCS drugs.

Molecular Architecture & Hydration Dynamics

The "Cone" Conformation

Unlike the rigid cyclodextrins, SC4A possesses a flexible methylene-bridged backbone. In aqueous solution, it predominantly adopts a cone conformation stabilized by a circular array of intramolecular hydrogen bonds at the lower (phenolic) rim.

  • Upper Rim (Hydrophilic): Functionalized with four sulfonate groups (

    
    ), creating a concentrated region of negative charge density perfect for capturing cationic guests.
    
  • Lower Rim (Hydrophilic/Ionizable): Contains four phenolic hydroxyl groups. Their protonation state controls the cone's rigidity.

  • Central Cavity (Hydrophobic): A

    
    -electron-rich pocket capable of encapsulating aromatic moieties via cation-
    
    
    and
    
    
    -
    
    
    interactions.
The Critical Role of the Hydrate

The term "Hydrate" is non-trivial. SC4A typically crystallizes as a sodium salt with approximately 13–14 water molecules (

  • Structural Water: At least one water molecule is often "compressed" deep within the cavity, acting as a structural pillar. Displacement of this high-energy water by a drug molecule provides a significant entropic gain (

    
    ), driving complexation.
    
  • Lattice Water: The remaining waters form a secondary hydration shell, bridging the sulfonate groups and sodium counterions, essential for maintaining solubility.

Physicochemical Profile

Solubility & Acidity

SC4A is designed to bridge the gap between organic and aqueous phases.

PropertyValue / CharacteristicMechanistic Insight
Water Solubility

(highly soluble)
Driven by the 4 anionic sulfonate groups and sodium counterion dissociation.
Organic Solubility Insoluble in non-polar solvents (CHCl3, Toluene)Requires phase-transfer catalysts or specific counter-ion exchange (e.g., phosphonium salts) to dissolve in organics.
Acidity (

)

(Sulfonic acids)

(First phenol)
The sulfonate groups are fully dissociated at physiological pH. The phenolic protons are more acidic than typical phenols due to H-bond stabilization of the phenolate anion.
Thermal Stability Stable

(Salt form)
High thermal stability allows for melt-extrusion processing in drug formulation.
Toxicity & Biocompatibility

SC4A is distinctively biocompatible compared to cationic carriers.

  • Hemolysis: Negligible hemolytic activity up to

    
    .[1]
    
  • Cytotoxicity: Cell viability assays (MTT) typically show no toxicity up to

    
    .
    
  • Clearance: Rapid renal clearance due to high water solubility and lack of accumulation in adipose tissue.

Host-Guest Thermodynamics & Drug Delivery

The binding mechanism is driven by the Non-Covalent Lock-and-Key principle, specifically Cation-


 interactions
Binding Mechanism
  • Electrostatic Steering: The anionic upper rim attracts cationic drugs (e.g., Doxorubicin, amino acids).

  • Cavity Inclusion: The hydrophobic moiety of the drug enters the cavity, displacing the high-energy "cavity water."

  • Stabilization: The complex is locked by

    
    -
    
    
    stacking and Van der Waals forces.
Thermodynamic Parameters (Typical)
  • Binding Constant (

    
    ): 
    
    
    for cationic guests.
  • Enthalpy (

    
    ):  Generally negative (exothermic), indicating favorable bond formation.
    
  • Entropy (

    
    ):  Often positive, driven by solvent release.
    
Visualization of Signaling/Interaction Pathway

The following diagram illustrates the equilibrium process of drug solubilization using SC4A.

GSC4ASC4A (Hydrated Host)[Cavity Water]IntermediateElectrostaticEncounter ComplexSC4A->Intermediate DiffusionDrugHydrophobic Drug(Aggregated)Drug->Intermediate DissociationComplexInclusion Complex(Solubilized)Intermediate->Complex Cation-Pi InteractionWaterReleased High-EnergyWater MoleculesIntermediate->Water Entropic Gain (+dS)Complex->SC4A Kd (Dissociation)

Figure 1: Thermodynamic pathway of Drug-SC4A inclusion. Note the release of cavity water as a driving force.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of p-Sulfonatocalix[4]arene

Objective: Convert p-tert-butylcalix[4]arene to the water-soluble sulfonated form without ring degradation.

Reagents:

  • p-tert-butylcalix[4]arene (Starting material)[2]

  • Concentrated Sulfuric Acid (

    
    , 98%)
    
  • Sodium Chloride (NaCl)

Workflow:

  • Sulfonation: Dissolve p-tert-butylcalix[4]arene in concentrated

    
     (1 g per 10 mL).
    
  • Heating: Heat to 80°C for 4 hours .

    • Critical Control Point: Do not exceed 100°C. Higher temperatures cause de-alkylation of the methylene bridges, collapsing the macrocycle.

  • Quenching: Pour the hot reaction mixture into crushed ice. A clear solution should result (if cloudy, sulfonation is incomplete).

  • Precipitation (Salting Out): Add solid NaCl until saturation. The sodium salt of SC4A will precipitate as a white solid.

  • Purification: Recrystallize from hot water/methanol (1:1).

  • Validation:

    • 1H NMR (

      
      ):  Look for the disappearance of the tert-butyl singlet (~1.2 ppm) and the retention of the aromatic singlet (~7.4 ppm) and methylene bridge doublets (~3.5 and 4.3 ppm).
      
Protocol B: Determination of Binding Constant ( ) via Fluorescence Titration

Objective: Quantify the affinity for a fluorescent drug (e.g., Doxorubicin).

  • Preparation: Prepare a

    
     solution of the drug in phosphate buffer (pH 7.4).
    
  • Titration: Add aliquots of SC4A stock (

    
    ) to the drug solution.
    
  • Measurement: Record fluorescence emission spectra after each addition (excitation at drug's

    
    ).
    
  • Data Analysis: Plot

    
     vs. 
    
    
    .
  • Calculation: Fit the data to the Benesi-Hildebrand equation:

    
    
    
    • Self-Check: Linearity of the double-reciprocal plot confirms 1:1 stoichiometry. Curvature implies higher-order aggregates (

      
       or 
      
      
      ).

Synthesis Pathway Visualization

SynthesisStartp-tert-butylcalix[4]arene(Hydrophobic)Step1Sulfonation(H2SO4, 80°C, 4h)Ipso-substitutionStart->Step1CheckSolubility Check(Must be Clear in Water)Step1->CheckCheck->Step1Fail (Cloudy)Step2Salting Out(Add NaCl)Check->Step2PassProductp-Sulfonatocalix[4]areneSodium Salt (Hydrate)Step2->Product

Figure 2: Synthetic workflow for SC4A with integrated quality control checkpoint.

References

  • Biosynth . p-Sulfonatocalix[4]arene hydrate Product Overview. Retrieved from

  • Atwood, J. L., et al. (2004). The Structure of Water in p-Sulfonatocalix[4]arene. ResearchGate. Retrieved from

  • Norouzy, A., et al. (2024). P-Sulfonatocalix[4]arene turns peptide aggregates into an efficient cell-penetrating peptide. PMC - NIH. Retrieved from

  • Guo, D. S., & Liu, Y. (2014). Supramolecular Chemistry of p-Sulfonatocalix[n]arenes and Its Biological Applications. Accounts of Chemical Research. Retrieved from

  • Bonal, C., et al. (2019).[3] Host–guest interactions between p-sulfonatocalix[4]arene... a DFT/SMD study. PMC - NIH. Retrieved from

  • Perret, F., et al. (2013). Electrospun Sulfonatocalix[4]arene Loaded Blended Nanofibers. PubMed Central. Retrieved from

Role of π-electron rich cavity in 4-Sulfocalixarene

The Functional Architecture of the -Electron Rich Cavity in p-Sulfonatocalix[4]arene

Executive Summary

p-Sulfonatocalix[4]arene (SC4) represents a paradigm shift in host-guest chemistry, bridging the gap between synthetic macrocycles and biological receptors. Unlike cyclodextrins, which rely primarily on steric fit and hydrophobic effects, SC4 leverages a


-electron rich cavity

Structural Fundamentals: The "Electron Bottle"

The utility of SC4 stems from its amphiphilic architecture. While the upper rim is lined with four sulfonate groups (


lower-rim hydrophobic pocket
Electronic Topography

The cavity is not merely a void; it is an area of high electron density.

  • Quadrupole Moment: The four aromatic rings create a negative electrostatic potential on the face of the

    
    -system. In the cone conformation, these faces point inward, creating a highly shielding, electron-rich environment.
    
  • Conformational Locking: In aqueous solution, SC4 adopts a

    
     "cone" symmetry. This pre-organized structure reduces the entropic cost of guest binding, as the host does not need to undergo significant reorganization to accommodate a guest.
    
The Shielding Effect

A defining characteristic of this cavity is its magnetic anisotropy. When a guest molecule enters the cavity, it is subjected to the ring current of the host's benzene rings. This results in a significant upfield shift (shielding) of the guest's protons in

Mechanisms of Molecular Recognition[1]

The binding of guests to SC4 is rarely driven by a single force. It is a cooperative interplay of three distinct mechanisms.

Cation- Interactions

This is the dominant force for quaternary ammonium drugs (e.g., acetylcholine) and basic amino acids (Arginine, Lysine). The positive charge of the guest is stabilized by the quadrupole moment of the aromatic cavity.

  • Magnitude: In aqueous media, these interactions can contribute 2–5 kcal/mol to binding affinity, competitive with hydrogen bonding.

  • Selectivity: The cavity size (

    
    3.0–3.8 Å) is ideal for methyl-ammonium groups.
    
The Non-Classical Hydrophobic Effect

Unlike simple partitioning into oil, the "hydrophobic effect" in SC4 involves the release of "high-energy" water molecules.

  • The "Unhappy" Water: The SC4 cavity contains 2–4 water molecules that are entropically restricted and unable to form a full hydrogen-bonding network.

  • Release: When a guest enters, these water molecules are expelled into the bulk solvent, providing a favorable entropic gain (

    
    ).
    
Mechanism Visualization

MolecularRecognitionHostSC4 Host(Solvated)ElectrostaticElectrostaticAnchoring(Sulfonates)Host->ElectrostaticDiffusiveApproachGuestCationic/AromaticGuestGuest->ElectrostaticComplexInclusion Complex(Stable)DesolvationCavityDesolvation(+ΔS)Electrostatic->DesolvationGuestEntryPiInteractionCation-π / π-πStacking(-ΔH)Desolvation->PiInteractionDeepInclusionPiInteraction->ComplexEquilibrium

Figure 1: The thermodynamic trajectory of guest binding. Initial electrostatic attraction facilitates the release of cavity water, followed by stabilization via

Thermodynamic Data & Applications

The following data summarizes the binding affinity (


Guest ClassRepresentative MoleculeBinding Constant (

, M

)
Primary InteractionApplication
Neurotransmitters Acetylcholine

Cation-

Biosensing
Amino Acids Arginine (side chain)

Cation-

+ Electrostatic
Peptide masking
Polyphenols Curcumin


-

Stacking
Solubility enhancement
Chemotherapeutics Doxorubicin


-

+ Hydrophobic
Toxicity reduction
Dyes Rhodamine B


-

/ Hydrophobic
Fluorescence displacement

Data compiled from references [1], [2], [4].

Case Study: Toxicity Masking

For drugs like Doxorubicin, the SC4 cavity encapsulates the aromatic portion of the drug. This does not prevent the drug's therapeutic action (which often requires DNA intercalation) but significantly reduces its non-specific cardiotoxicity by preventing aggregation and limiting interaction with healthy cell membranes during transport [4].

Experimental Protocol: Binding Constant Determination via H NMR

Objective: Determine the association constant (

Rationale:
Materials
  • Host: p-Sulfonatocalix[4]arene (Na+ salt),

    
     purity.[1]
    
  • Solvent:

    
     (phosphate buffer pH 7.2 is recommended to fix protonation states).
    
  • Internal Standard: TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt).

The Titration Workflow
  • Preparation of Host Stock: Dissolve SC4 in

    
     buffer to a concentration of 1.0 mM . (Volume: 600 
    
    
    L in NMR tube).
  • Preparation of Guest Stock: Dissolve the guest in the same Host stock solution (1.0 mM SC4).

    • Critical Step: By dissolving the guest in the host solution, you ensure the host concentration remains constant (1.0 mM) throughout the titration, simplifying the math (Job's plot analysis becomes unnecessary for simple

      
      ).
      
    • Guest concentration should be high (e.g., 20 mM).

  • Titration:

    • Record the spectrum of the host alone (

      
      ).
      
    • Add aliquots (e.g., 10

      
      L) of the Guest/Host stock to the NMR tube.
      
    • Mix thoroughly and equilibrate for 2 mins.

    • Record

      
      H NMR. Repeat until guest excess is reached (typically 10–20 equivalents).
      
  • Data Analysis:

    • Track the chemical shift (

      
      ) of a specific host proton (e.g., aromatic protons) or guest proton.
      
    • Plot

      
       vs. 
      
      
      .
    • Fit to a 1:1 binding isotherm (Non-linear regression).

Logic Visualization

NMRProtocolStartStart: Host Solution(1.0 mM in D2O)GuestPrepPrepare Guest Stock(Dissolved in Host Soln)Start->GuestPrepMaintains [Host]TitrationSequential Addition(10-50 µL aliquots)GuestPrep->TitrationAcquisitionAcquire 1H NMR(Monitor Shift)Titration->AcquisitionCheckSaturation Reached?Acquisition->CheckCheck->TitrationNo (Δδ changing)AnalysisNon-Linear Regression(Calculate Ka)Check->AnalysisYes (Plateau)

Figure 2: Constant-Host titration method. This approach eliminates dilution errors regarding the host concentration, yielding higher precision

References

  • Heydari, M., et al. (2024). P-Sulfonatocalix[4]arene turns peptide aggregates into an efficient cell-penetrating peptide. RSC Advances. [Link]

  • Guo, D. S., & Liu, Y. (2014). Supramolecular Chemistry of p-Sulfonatocalix[n]arenes and Its Biological Applications. Accounts of Chemical Research. [Link]

  • Ma, J. C., & Dougherty, D. A. (1997). The Cation-π Interaction. Chemical Reviews. [Link]

  • Pan, Y., et al. (2024). Sulfonated Azocalix[4]arene-Modified Metal–Organic Framework Nanosheets for Doxorubicin Removal. MDPI. [Link]

  • Bonal, C., et al. (2011). The Structure of Water in p-Sulfonatocalix[4]arene. Chemistry - A European Journal.[2] [Link]

Biocompatibility and toxicity studies of 4-Sulfocalixarene

Author: BenchChem Technical Support Team. Date: February 2026

Biocompatibility and Toxicity Profile of 4-Sulfocalixarene: A Technical Guide

Executive Summary

4-Sulfocalixarene (p-sulfonatocalix[4]arene) represents a "gold standard" in supramolecular host toxicity profiles. Unlike its lipophilic parent compounds or cationic counterparts, this water-soluble macrocycle exhibits a distinct safety window defined by rapid renal clearance and negligible membrane disruption in mammalian cells. This guide synthesizes critical toxicological data, providing researchers with the evidence base and protocols necessary to justify its use in clinical drug delivery and biomedical applications.

Molecular Identity & Physiochemical Safety Factors

The safety of 4-sulfocalixarene is intrinsic to its structural modification. While unsubstituted calixarenes are often cytotoxic due to phenol-induced membrane intercalation, the introduction of sulfonate groups (


) at the para position alters the bio-interface.
  • Solubility: High aqueous solubility (>0.1 M) prevents aggregation-induced toxicity common in hydrophobic macrocycles.

  • Charge Repulsion: The anionic rim repels the negatively charged glycocalyx of mammalian cell membranes, preventing non-specific internalization and lysis.

  • Complexation: It forms host-guest complexes with amino acids and proteins (e.g., BSA) without denaturing them, maintaining biological fluid integrity.

Hemocompatibility & Immunogenicity

For any intravenous application, interaction with erythrocytes is the primary gatekeeper. 4-Sulfocalixarene demonstrates exceptional hemocompatibility.

Hemolysis Data

Studies consistently report 0% hemolytic activity at concentrations up to 5 mM .[1][2] This is significantly higher than the therapeutic concentrations typically required for drug delivery (micromolar range).

ParameterConcentrationOutcomeReference
Hemolysis 5 mM< 1% (Negligible)[1, 7]
Immune Response VariableNo non-specific immune activation[1]
Coagulation TherapeuticWeak anticoagulant activity (comparable to saline)[9]
Mechanism of Blood Safety

Unlike cationic macrocycles (e.g., certain cyclodextrins or cationic calixarenes) that strip lipids from erythrocyte membranes, 4-sulfocalixarene interacts primarily through electrostatic repulsion and mild hydrogen bonding, preserving the lipid bilayer.

In Vitro Cytotoxicity Profile

Cytotoxicity is cell-line dependent but generally low. The molecule is classified as biocompatible across major human and rodent cell lines.

Quantitative Cytotoxicity (IC50/CC50)

Quantitative data indicates a high safety margin. Toxicity is often observed only at millimolar concentrations, far exceeding the functional dose for host-guest chemistry.

Cell LineTissue OriginCC50 / Viability LimitObservationSource
HEK293 Kidney (Human)> 100 µMLow toxicity; typically >80% viability[5]
MCF-7 Breast (Human)> 200 µMNo significant reduction in viability[7]
A549 Lung (Human)> 200 µMMaintains >90% viability[7]
HT-29 Colon (Human)HighNon-toxic compared to unsubstituted calix[4]arene[13]
Rat C6G Glioma (Rat)~100 µMModerate sensitivity observed[5]

Comparative Insight: Unsubstituted calix[4]arene exhibits cytostatic effects, and calix[6]arene is cytotoxic.[3] The sulfonation effectively nullifies these toxic properties by preventing membrane insertion [13].

In Vivo Toxicity & Biodistribution

The in vivo profile is characterized by a "hit-and-run" pharmacokinetic behavior. The molecule does not linger in tissues, which is the primary driver of its safety.

Acute Toxicity Limits
  • Murine Model (Mice): No acute toxicity observed at doses up to 100 mg/kg (i.v. or i.p.) [1, 6].

  • Human Extrapolation: Literature suggests a theoretical safety ceiling equivalent to single doses of 2–5 g in humans, though clinical trials are required to confirm this upper limit [8].

Biodistribution Pathway

Using radiolabeled (


) analogues, biodistribution studies reveal:
  • Rapid Clearance: Eliminated primarily via urine.[2][4]

  • No Accumulation: Negligible retention in the liver, spleen, or heart.[2]

  • Blood-Brain Barrier (BBB): Does not cross the BBB, reducing neurotoxicity risks [1, 6].

Biodistribution Injection Intravenous Injection (100 mg/kg) Blood Blood Circulation (No Hemolysis) Injection->Blood Organs Major Organs (Liver/Spleen/Heart) Blood->Organs Transient Pass Kidney Kidneys (Filtration) Blood->Kidney Major Pathway Brain Brain (BBB Blocked) Blood->Brain X Organs->Blood No Retention Urine Urine Excretion (Rapid Clearance) Kidney->Urine

Figure 1: Pharmacokinetic flow of 4-sulfocalixarene showing rapid renal clearance and exclusion from the brain.

Mechanistic Safety & Toxicity Workflow

To validate the safety of new calixarene-based formulations, researchers should follow a tiered assessment workflow. This approach ensures that any functionalization (e.g., drug loading) does not alter the core safety profile.

ToxWorkflow cluster_InVitro Phase 1: In Vitro Screening cluster_InVivo Phase 2: In Vivo Validation Start Synthesized Complex (4-Sulfocalixarene + Guest) Hemolysis Hemolysis Assay (RBCs) Start->Hemolysis MTT MTT/CCK-8 Assay (HEK293/HeLa) Start->MTT Check1 Hemolysis < 5%? IC50 > 100µM? Hemolysis->Check1 MTT->Check1 Acute Acute Toxicity (Mice) (Escalating Dose) Check1->Acute Yes Stop Redesign/Optimize Check1->Stop No Histo Histopathology (Kidney/Liver) Acute->Histo End Proceed to Clinical Histo->End

Figure 2: Tiered toxicological assessment workflow for calixarene-based drug delivery systems.

Validated Experimental Protocols

Protocol A: Hemolysis Assay (Standardized)

Purpose: To verify membrane integrity of erythrocytes in the presence of the macrocycle.

  • Preparation: Collect fresh mammalian blood (rat or human) in heparinized tubes.

  • Washing: Centrifuge at 1500 rpm for 10 min. Discard plasma. Wash pellets 3x with sterile PBS (pH 7.4) until supernatant is clear.

  • Dilution: Resuspend RBCs to a 2% (v/v) suspension in PBS.

  • Incubation:

    • Mix 100 µL of RBC suspension with 100 µL of 4-sulfocalixarene solution (concentrations: 10 µM – 5 mM).

    • Positive Control: 100 µL RBC + 100 µL Triton X-100 (1%) -> 100% Lysis.

    • Negative Control: 100 µL RBC + 100 µL PBS -> 0% Lysis.

    • Incubate at 37°C for 1 hour with gentle shaking.

  • Measurement: Centrifuge at 1500 rpm for 10 min. Transfer 100 µL of supernatant to a 96-well plate.

  • Readout: Measure absorbance at 540 nm (hemoglobin release).

  • Calculation:

    
    
    Acceptance Criteria: < 5% hemolysis is considered non-toxic.[2]
    
Protocol B: MTT Cytotoxicity Assay

Purpose: To determine metabolic activity and IC50 values.

  • Seeding: Seed cells (e.g., HEK293) in 96-well plates at

    
     cells/well. Incubate 24h for attachment.
    
  • Treatment: Replace medium with fresh medium containing 4-sulfocalixarene (0, 10, 50, 100, 200, 500 µM). Perform in triplicate.

  • Incubation: Incubate for 24h or 48h at 37°C, 5%

    
    .
    
  • Dye Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h (purple formazan crystals form).

  • Solubilization: Remove medium carefully. Add 100 µL DMSO to dissolve crystals.

  • Readout: Measure absorbance at 570 nm .

  • Analysis: Plot dose-response curve to calculate IC50.

References

  • Toxicity and biodistribution of para-sulfonato-calix[4]arene in mice. New Journal of Chemistry. Link

  • Nanoarchitectonics and Simulation on the Molecular-Level Interactions between p-Sulfonic Acid Calix[4]arene and Langmuir Monolayers. ACS Langmuir. Link

  • Host–guest interactions between p-sulfonatocalix[4]arene and group IA, IIA and f-block metal cations. Royal Society Open Science. Link

  • p-Sulfonato-Calix[4]arene Micelles Stabilize a Povidone Iodine Solution. Pharmaceutics. Link

  • Assessment of the in vitro toxicity of calixarenes and a metal-seamed calixarene. Supramolecular Chemistry. Link

  • The acute in vivo toxicity of para-35S-sulfonato-calix[4]arene. ResearchGate. Link

  • P-Sulfonatocalix[4]arene turns peptide aggregates into an efficient cell-penetrating peptide. Journal of Controlled Release. Link

  • Molecular Docking... Investigating the Inhibitory Mechanism of para-Sulfonato-calix[4]arenes. Journal of the Brazilian Chemical Society. Link

  • Calix[4]Resorcinarene Carboxybetaines... Investigation of In Vitro Toxicity. Pharmaceutics. Link

  • Synthesis, structures and cytotoxicity studies of p-sulfonatocalix[4]arene lanthanide complexes. CrystEngComm. Link

  • Membrane-Active Antibacterial Agents Based on Calix[4]arene Derivatives. Frontiers in Chemistry. Link

  • Antimicrobial Activity of Calixarenes/Related Macrocycles. Encyclopedia. Link

  • Study on the Toxicity of Calix[4]- and [6]-Arenes and their Sulfated Derivatives. Bulletin of Experimental Biology and Medicine. Link

  • Antimicrobial Activity of Calixarenes and Related Macrocycles. Molecules. Link

  • Photoswitchable Calixarene Activators for Controlled Peptide Transport. JACS. Link

Sources

Methodological & Application

Application Note: 4-Sulfocalix[n]arene as a Drug Delivery Vehicle for Cancer Therapy

[1][2][3][4]

Executive Summary

The clinical efficacy of potent antineoplastic agents—such as Paclitaxel (PTX), Doxorubicin (DOX), and Camptothecin derivatives—is frequently compromised by poor aqueous solubility, rapid systemic clearance, and non-specific toxicity. 4-Sulfocalix[n]arenes (SCXn) , particularly the tetramer 4-Sulfocalix[4]arene (SCX4) , have emerged as a superior class of macrocyclic host molecules. Unlike cyclodextrins, SCX4 offers a unique combination of a flexible hydrophobic cavity and a highly anionic hydrophilic exterior (sulfonate groups), enabling high-affinity encapsulation of cationic and aromatic drugs via host-guest complexation.

This guide provides an authoritative, protocol-driven framework for engineering SCX4-based drug delivery systems. It details the precise methodologies for complex synthesis, structural validation, and biological evaluation, grounded in thermodynamic stability and pH-responsive release mechanisms.

Mechanistic Principles

The utility of SCX4 relies on Host-Guest Chemistry . The SCX4 molecule possesses a "cup" shape. The upper rim is functionalized with sulfonate groups (



Key Advantage: pH-Responsive Release Tumor microenvironments are acidic (pH ~5.5–6.5) compared to physiological blood pH (7.4).

  • At pH 7.4: Strong electrostatic and hydrophobic interactions keep the drug tightly bound, reducing systemic toxicity.

  • At pH 5.5 (Endosome/Tumor): Protonation of drug functional groups or competitive binding by cellular factors triggers the release of the payload directly into the cancer cell.

Visualization: Mechanism of Action

DrugDeliverycluster_0Systemic CirculationHost4-Sulfocalix[4]arene(Anionic Host)ComplexHost-Guest Complex(Stable at pH 7.4)Host->Complex Self-Assembly(Electrostatic/Hydrophobic)DrugHydrophobic Drug(Cationic/Aromatic)Drug->ComplexTumorTumor Microenvironment(pH 5.5 - 6.5)Complex->Tumor EPR Effect / CirculationReleaseDrug Release(Active Therapy)Tumor->Release Protonation TriggerCompetitive Displacement

Figure 1: The thermodynamic pathway of SCX4-mediated drug transport. The complex forms spontaneously in solution and dissociates in the acidic tumor environment.

Protocol 1: Synthesis of Drug-SCX4 Inclusion Complexes

Objective: To generate a thermodynamically stable 1:1 host-guest complex between SCX4 and a hydrophobic anticancer agent (e.g., Topotecan or Doxorubicin).

Materials:

  • Host: p-Sulfonatocalix[4]arene (SCX4) [Sodium salt form, >98% purity].

  • Guest: Anticancer Drug (e.g., Topotecan HCl, Doxorubicin HCl).

  • Solvent: Milli-Q Water, Methanol (HPLC grade).

Experimental Workflow:

  • Stoichiometric Calculation: Calculate the molar mass of the host and guest. A 1:1 molar ratio is the standard starting point for SCX4 complexes.

    • Note: For highly hydrophobic drugs, a slight excess of host (1:1.1) may ensure complete solubilization.

  • Solvent System Preparation:

    • Scenario A (Water-Soluble Drugs e.g., Topotecan HCl): Dissolve both components in Milli-Q water.

    • Scenario B (Poorly Soluble Drugs e.g., Paclitaxel): Dissolve the drug in a minimal volume of Methanol. Dissolve SCX4 in water.

  • Complexation (The "Equilibrium Method"):

    • Add the drug solution dropwise to the SCX4 solution under constant magnetic stirring (500 rpm).

    • Critical Step: Adjust the final solvent ratio to Water:Methanol (9:1 v/v) if methanol was used. High organic content can disrupt the hydrophobic inclusion.

    • Seal the vessel (protect from light for photosensitive drugs like Doxorubicin).

    • Duration: Stir for 24–48 hours at room temperature (25°C). This allows the system to reach thermodynamic equilibrium.

  • Isolation:

    • Filter the solution through a 0.45 µm PTFE membrane to remove any uncomplexed, precipitated drug.

    • Lyophilization: Freeze-dry the clear filtrate to obtain the solid inclusion complex as a powder.

    • Alternative: Rotary evaporation can be used, but lyophilization yields a more amorphous, rapidly dissolving powder.

Protocol 2: Structural Validation & Characterization

Objective: To prove the drug is inside the cavity and not just physically mixed.

A. 1H NMR Spectroscopy (The Gold Standard)

Rationale: The magnetic environment inside the SCX4 cavity is shielded. Drug protons entering the cavity will exhibit significant Upfield Shifts (

  • Sample Prep: Dissolve the lyophilized complex in

    
    . Prepare separate tubes of pure Host and pure Guest in 
    
    
    as controls.
  • Analysis:

    • Overlay the spectra.

    • Indicator: Look for aromatic drug protons shifting upfield (e.g., 0.1 – 0.5 ppm shift).

    • Host Change: The SCX4 aromatic protons often shift slightly downfield due to

      
       interactions.
      
B. Job’s Plot (Stoichiometry Determination)

Rationale: To confirm the binding stoichiometry (n) and binding constant (

  • Method: Continuous Variation Method.

  • Setup: Prepare a series of solutions where the total molar concentration

    
     is constant (e.g., 
    
    
    M), but the mole fraction (
    
    
    ) varies from 0 to 1.
  • Measurement: Measure the UV-Vis absorbance difference (

    
    ) at the drug's 
    
    
    .
  • Plot:

    
     vs. Mole Fraction (
    
    
    ).
  • Result: A maximum at

    
     indicates a 1:1 complex .
    
C. Phase Solubility Study

Rationale: To quantify the solubilization factor.

  • Add excess drug to vials containing increasing concentrations of SCX4 (0 to 10 mM) in water.

  • Shake for 48 hours at 25°C.

  • Filter and quantify dissolved drug via HPLC or UV-Vis.

  • Calculation:

    
    , where 
    
    
    is intrinsic solubility.

Data Summary: Typical Performance Metrics

Drug PayloadHostStoichiometryBinding Constant (

)
Solubility EnhancementRef
Oxaliplatin SCX41:1

High Stability[1]
Topotecan SCX41:1

~5.3-fold increase[2]
Doxorubicin SCX61:1High AffinitypH-Dependent Release[3]
Paclitaxel Bis-CD*1:1

range

[4]

*Note: Paclitaxel often requires modified bridged systems or larger calixarenes for optimal fit, though SCX4 aids solubilization.

Protocol 3: Biological Evaluation

Workflow Diagram

BioAssayPrepComplex Preparation(Lyophilized Powder)ReleaseIn Vitro Release Study(Dialysis Method)Prep->ReleaseCytoCytotoxicity Assay(MTT / CCK-8)Prep->CytoBufferAPBS pH 7.4(Simulated Blood)Release->BufferABufferBAcetate pH 5.5(Simulated Tumor)Release->BufferBCellsCell Lines:MCF-7, A549, HT-29Cyto->CellsIC50Determine IC50Compare Free vs. ComplexCells->IC50

Figure 2: Biological validation workflow ensuring stability in circulation and efficacy in tumor models.

Cytotoxicity Assay (MTT Protocol)

Rationale: To verify that the complex retains antitumor activity and that the SCX4 vehicle itself is non-toxic.

  • Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates (

    
     cells/well). Incubate 24h.
    
  • Treatment: Add Free Drug, SCX4-Drug Complex, and Pure SCX4 (control) at varying concentrations.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent. Formazan crystals form in viable cells. Dissolve in DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Success Criteria: The

    
     of the Complex should be equal to or lower  than the Free Drug (improved uptake), while Pure SCX4 should show >90% viability  (biocompatibility).
    

References

  • Host-Guest Complexation of Oxaliplatin and Para-Sulfonatocalix[n]Arenes for Potential Use in Cancer Therapy. Molecules, 2020.[1] Link

  • Preparation and characterization of inclusion complexes of topotecan with sulfonatocalixarene. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 2011.[2] Link

  • P-Sulfocalix[6]arene as Nanocarrier for Controlled Delivery of Doxorubicin. ResearchGate, 2025. Link

  • Inclusion complexation and solubilization of paclitaxel by bridged bis(beta-cyclodextrin)s. Bioorganic & Medicinal Chemistry Letters, 2004. Link

  • Biomedical Applications of Sulfonylcalix[4]arene-Based Metal–Organic Supercontainers. National Institutes of Health, 2024. Link

Application Note: Fluorescent Sensing of Biomolecules using p-Sulfonatocalixarene

Application Note: Fluorescent Sensing of Biomolecules using p-Sulfonatocalix[4]arene[1][2][3]

Executive Summary

This guide details the application of p-sulfonatocalix[4]arene (SCX4) as a water-soluble supramolecular host for the fluorescent detection of cationic biomolecules. Unlike rigid covalent sensors, SCX4 utilizes non-covalent Host-Guest chemistry, specifically the Indicator Displacement Assay (IDA) , to detect neurotransmitters (Acetylcholine), amino acids, and enzymatic activities with high sensitivity.

This document provides validated protocols for constructing label-free sensing ensembles, analyzing binding data, and troubleshooting common experimental pitfalls.

Introduction: The SCX4 Host Platform

p-Sulfonatocalix[4]arene is a macrocyclic host molecule synthesized from the condensation of phenol and formaldehyde, followed by sulfonation.

  • Structure: A "cup-shaped" cavity comprised of four phenolic units.

  • Upper Rim: Functionalized with four sulfonate (

    
    ) groups, rendering the molecule highly water-soluble (
    
    
    M) and capable of strong electrostatic interactions.
  • Cavity: Electron-rich (

    
    -basic) and hydrophobic.
    
  • Binding Mechanism: It binds organic cations (ammonium, iminium) via a combination of cation-

    
     interactions  (cavity) and electrostatic attraction  (upper rim).
    
Why SCX4 for Sensing?
  • Label-Free Detection: No need to chemically modify the target analyte.

  • Rapid Kinetics: Supramolecular binding occurs on the microsecond timescale.

  • High Affinity: Binding constants (

    
    ) for cationic dyes often exceed 
    
    
    , creating stable reporter complexes.

Core Mechanism: The Indicator Displacement Assay (IDA)[4]

The primary sensing mode for SCX4 is the Indicator Displacement Assay.

  • Reporter Pair Formation: SCX4 encapsulates a cationic fluorescent dye (Indicator). This usually results in fluorescence quenching due to photoinduced electron transfer (PET) or aggregation inside the cavity.

  • Displacement: When a competitive analyte (Target) with comparable or higher affinity is added, it displaces the dye into the bulk solvent.

  • Signal Generation: The released dye regains its fluorescence. The signal intensity correlates with the analyte concentration.[1]

Visualization: IDA Mechanism

IDA_MechanismSCX4SCX4 Host(Empty)ComplexHost-Dye Complex(Quenched/Dark)SCX4->Complex Assembly(Quenching)Dye_FreeFluorescent Dye(High Emission)Dye_Free->Complex Assembly(Quenching)SCX4_AnalyteHost-Analyte Complex(Non-Fluorescent)Complex->SCX4_Analyte + Analyte(Displacement)Dye_ReleasedReleased Dye(Signal ON)Complex->Dye_Released Signal RestorationAnalyteAnalyte(Biomolecule)

Figure 1: Schematic of the Indicator Displacement Assay (IDA). The SCX4 host quenches the dye; the analyte displaces it, turning the signal back on.

Application 1: Sensing Neurotransmitters (Acetylcholine)

This protocol uses Lucigenin (LCG) as the fluorescent indicator.[2][1] SCX4 quenches LCG fluorescence efficiently. Acetylcholine (ACh) displaces LCG, restoring blue-green fluorescence.

Materials
  • Host: p-Sulfonatocalix[4]arene sodium salt (SCX4).

  • Indicator: Lucigenin (Bis-N-methylacridinium nitrate).

  • Buffer: 10 mM Phosphate or HEPES buffer, pH 7.4.

  • Analyte: Acetylcholine chloride (ACh).[3]

  • Control: Choline chloride (Ch).

Protocol
Step 1: Establish the Reporter Pair[2]
  • Prepare a 2.0 µM solution of Lucigenin in buffer.

  • Measure the fluorescence emission spectrum (Excitation: 368 nm; Emission: 400–600 nm).

  • Titrate with SCX4 (stock 1 mM) in small aliquots (e.g., 0.1 equivalent steps).

  • Endpoint: Continue until fluorescence is quenched by >90%. Usually, a ratio of 1:1 to 2:1 (Host:Dye) is sufficient.

    • Note: Excess host decreases sensitivity because the analyte will bind free host before displacing the dye.

Step 2: Sensing Titration
  • Prepare the Reporter Complex Solution (e.g., 2 µM LCG + 4 µM SCX4).

  • Add aliquots of Acetylcholine (0 – 100 µM).

  • Record emission spectra after each addition.

  • Plot

    
     (Fluorescence Intensity) vs. [ACh].
    
Step 3: Data Analysis

Calculate the competitive binding constant using the displacement equation:

Comparative Binding Data (Typical Values at Neutral pH):

Guest MoleculeBinding Constant (

, M

)
Detection Limit (LOD)
Lucigenin (Dye)

N/A
Acetylcholine

~1.5 µM
Choline

~15 µM
Sodium (Interferent)

N/A (Negligible)

Insight: The selectivity for Acetylcholine over Choline (approx 10-fold) allows for discrimination in biological samples.

Application 2: Enzyme Activity Monitoring (Choline Oxidase/AChE)

SCX4 can monitor enzymatic reactions that alter the charge or hydrophobicity of a substrate.

Target Reaction: Acetylcholinesterase (AChE) hydrolyzes Acetylcholine (High Affinity) into Choline (Lower Affinity) and Acetate (No Affinity).

Workflow Logic
  • Start: High Fluorescence. (Why? Because we design the assay such that ACh is already present, displacing the dye).

  • Reaction: AChE degrades ACh.

  • End: Low Fluorescence. (As ACh is removed, the dye re-binds to SCX4 and is quenched).

Alternatively (and more commonly), one monitors the production of a high-affinity species, but for AChE, the substrate (ACh) binds stronger than the product (Choline).

Protocol: Real-Time AChE Assay
  • Mix: Buffer (pH 7.4), SCX4 (5 µM), Lucigenin (2 µM), and Acetylcholine (10 µM).

    • State: Fluorescence is HIGH (ACh keeps Lucigenin displaced).

  • Initiate: Add Acetylcholinesterase (AChE) (e.g., 0.1 U/mL).

  • Monitor: Measure fluorescence decay over time (Time-drive mode, Ex 368 / Em 505 nm).

  • Quantify: The rate of fluorescence decrease (

    
    ) is proportional to enzyme activity.
    

Enzyme_Assaycluster_startInitial State (t=0)cluster_reactionEnzymatic Reactioncluster_endFinal StateState1SCX4-ACh Complex+ Free Dye (Fluorescent)HydrolysisHydrolysis of ACh(ACh -> Choline + Acetate)State1->Hydrolysis Enzyme AddedEnzymeAcetylcholinesterase(AChE)Enzyme->HydrolysisState2SCX4 Re-binds Dye(Quenched)Hydrolysis->State2 ACh DepletedCholine binds weakly

Figure 2: Real-time monitoring of AChE activity. The consumption of the high-affinity guest (ACh) allows the host to recapture the dye, quenching the signal.

Application 3: Protein Surface Recognition

SCX4 binds to cationic patches on protein surfaces (Lysine/Arginine clusters). This can be used to detect basic proteins like Cytochrome c or Lysozyme .

Protocol: Competitive Protein Sensing
  • Reporter: Use Rhodamine B (RhB) or Lucigenin . RhB is often preferred for protein work as it is less prone to non-specific protein binding than Lucigenin.

  • Complex: Form SCX4-RhB complex (Quenched).

  • Titration: Add protein solution (0–5 µM).

  • Mechanism: The protein's surface arginine residues insert into the SCX4 cavity, displacing RhB.

  • Result: Fluorescence increase.

Critical Note: This assay is sensitive to ionic strength. Keep salt concentrations (

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity Excess SCX4 in solution.Optimize Host:Dye ratio. It should be close to 1:1. If Host >> Dye, analyte binds free host first, delaying signal.
No Quenching Wrong Dye or pH.Ensure the dye is cationic.[2] Check pH; if pH < 4, sulfonate groups may protonate (rare,

is very low) or dye may change state.
Signal Drift Photobleaching.Reduce excitation slit width or laser power. Lucigenin is prone to photo-reduction; keep in dark.
Interference High salt concentration.Metal cations (

) compete weakly with the dye. If buffer is >200mM salt, the dye may not bind SCX4 efficiently. Use lower salt buffers (10-50 mM) if possible.

References

  • Discovery & Synthesis: Shinkai, S., et al. "Synthesis and inclusion properties of 'neutral' water-soluble calixarenes." Journal of the Chemical Society, Perkin Transactions 1, 1987.

  • Enzyme Assays (AChE): Guo, D. S., et al. "Supramolecular sensing of acetylcholine and enzyme activity using a p-sulfonatocalix[4]arene-lucigenin reporter pair." Chemical Science, 2011.

  • Protein Recognition: Crowley, P. B., et al. "Protein assembly mediated by sulfonatocalix[4]arene." Chemical Communications, 2012.

  • Review of SCX4 Applications: Guo, D. S., & Liu, Y. "Supramolecular chemistry of p-sulfonatocalix[n]arenes and its biological applications." Accounts of Chemical Research, 2014.[4][5][6]

  • Binding Thermodynamics: Arena, G., et al. "Thermodynamics of host-guest interactions between p-sulfonatocalix[4]arene and amino acids." Thermochimica Acta, 2006.

Application Note: High-Performance Chiral Separation using p-Sulfonatocalix[n]arenes in Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the application of water-soluble 4-sulfocalix[n]arenes (specifically p-sulfonatocalix[4]arene and p-sulfonatocalix[6]arene) as chiral selectors in Capillary Electrophoresis (CE). Unlike traditional cyclodextrins, sulfocalixarenes offer a unique separation mechanism driven by strong electrostatic interactions coupled with hydrophobic inclusion. This protocol provides a self-validating workflow for separating enantiomers of basic drugs, amino acids, and biological amines, addressing critical parameters such as pH control, selector concentration, and the Partial Filling Technique (PFT) to mitigate UV background interference.

Introduction: The Calixarene Advantage

Structural Properties

p-Sulfonatocalix[n]arenes (SCXn) are macrocyclic oligomers made of hydroxybenzenesulfonate units linked by methylene bridges. The "4" or "6" denotes the number of phenolic units in the ring.

  • Upper Rim: Functionalized with sulfonate groups (

    
    ), rendering the molecule highly water-soluble and anionic over a wide pH range.
    
  • Lower Rim: Contains phenolic hydroxyl groups.

  • Cavity: A hydrophobic

    
    -electron-rich cavity capable of host-guest inclusion.
    
Mechanism of Chiral Recognition

The chiral recognition in CE using achiral calixarenes (like SCX4) often relies on the formation of transient diastereomeric complexes. While SCX4 itself is symmetric, it forms chiral complexes when interacting with chiral guests. The separation is driven by:

  • Electrostatic Attraction: Between the anionic sulfonate rim of the host and the cationic amine group of the guest (analyte).

  • Inclusion Complexation: The hydrophobic portion of the guest inserts into the calixarene cavity.

  • Steric Fit: The tightness of the fit and secondary interactions (hydrogen bonding) differ between the R- and S- enantiomers, leading to different electrophoretic mobilities.

Comparison with Cyclodextrins (CDs)
FeatureCyclodextrins (CDs)p-Sulfonatocalix[n]arenes
Charge Neutral (native) or derivatizedHighly Anionic (Native)
Cavity Type Hydrophobic, rigid truncated coneHydrophobic, flexible

-rich cup
Primary Interaction Size/Shape fit + H-bondingElectrostatic + Cation-

+ Inclusion
pH Sensitivity Stable, but ionization variesFully ionized > pH 1.0
Target Analytes Broad range (neutrals/charged)Cationic/Basic compounds (Amines)

Method Development Strategy

The following diagram illustrates the decision matrix for developing a calixarene-based chiral method.

MethodDevelopment Start Start: Analyte Assessment CheckStructure Is Analyte Cationic? (Contains Amine/Basic Group) Start->CheckStructure pKaCheck Check pKa. Select Buffer pH < pKa - 1 CheckStructure->pKaCheck Yes SelectorChoice Select Calixarene Size Small (MW < 200) -> SCX4 Large/Bulky -> SCX6 pKaCheck->SelectorChoice Screening Initial Screening 10 mM SCX, pH 2.5 Phosphate SelectorChoice->Screening UVCheck Does SCX absorb at detection wavelength? Screening->UVCheck DirectMode Direct Mode: Add SCX to BGE UVCheck->DirectMode No (or >250nm) PFTMode Partial Filling Technique (PFT): SCX Plug only UVCheck->PFTMode Yes (<220nm) Optimize Optimization Loop: 1. Conc (5-30 mM) 2. pH (2.0 - 4.0) 3. Organic Modifier (MeOH) DirectMode->Optimize PFTMode->Optimize

Caption: Decision matrix for selecting the operational mode (Direct vs. Partial Filling) and optimizing buffer conditions.

Experimental Protocols

Reagents and Buffer Preparation

Reagents:

  • p-Sulfonatocalix[4]arene (SCX4) or p-Sulfonatocalix[6]arene (SCX6).

  • Phosphoric acid (85%), Sodium dihydrogen phosphate (

    
    ).
    
  • Sodium Hydroxide (1.0 M) for capillary conditioning.

  • Methanol or Acetonitrile (HPLC Grade).

Standard Background Electrolyte (BGE) Preparation (pH 2.5):

  • Base Buffer: Dissolve

    
     to a concentration of 50 mM in Milli-Q water.
    
  • pH Adjustment: Adjust pH to 2.5 using Phosphoric Acid. Note: Low pH ensures the electroosmotic flow (EOF) is suppressed and the basic analyte is fully protonated.

  • Selector Addition: Add SCX4 to reach a concentration of 10 mM. Sonicate for 5 minutes to ensure complete dissolution.

  • Filtration: Filter through a 0.45

    
    m membrane filter. Degas for 10 minutes.
    
Capillary Conditioning Protocol

Trustworthiness Check: Proper surface regeneration is vital because calixarenes can adsorb to the silica wall, altering EOF.

  • New Capillary:

    • Flush 1.0 M NaOH (20 min).

    • Flush Water (10 min).

    • Flush BGE (20 min).

  • Between Runs (Hysteresis Prevention):

    • Flush 0.1 M NaOH (2 min).

    • Flush Water (2 min).

    • Flush BGE (3 min).

    • Why? The NaOH rinse removes adsorbed cationic analytes or calixarene residues, resetting the silica surface charge.

Separation Workflow (Direct Mode)

This mode is used when the analyte has a UV chromophore > 230 nm, avoiding the primary absorbance range of the calixarene.

  • Instrument Setup:

    • Capillary: Fused silica, 50

      
      m I.D., 50 cm effective length.
      
    • Temperature: 25°C (Control is critical; viscosity changes affect migration).

    • Voltage: +20 to +25 kV (Normal Polarity: Anode at Injection).

    • Detection: UV at analyte

      
       (e.g., 254 nm or 280 nm).
      
  • Injection: Hydrodynamic injection (50 mbar for 5 seconds).

  • Run: Apply voltage. Monitor current stability (should be < 50

    
    A to prevent Joule heating).
    
Partial Filling Technique (PFT) Protocol

Expertise Insight: If detecting at low UV (< 220 nm), the calixarene background will be too high. PFT separates the "selector zone" from the "detection zone."

  • Fill Capillary: Fill completely with BGE without chiral selector.

  • Inject Selector Plug: Inject the BGE containing SCX4 (e.g., 10-20 mM) for a defined time (e.g., 50 mbar for 60s). This fills roughly 10-15% of the capillary.

  • Inject Sample: Inject analyte (50 mbar for 5s).

  • Separation: Apply voltage.[1][2][3] The analyte migrates through the calixarene plug. Separation occurs during this transit.[3] The calixarene plug (anionic) migrates toward the anode (inlet), while the analyte (cationic) moves toward the cathode (outlet). They cross paths, and the calixarene never reaches the detector window.

Mechanism Visualization

The following diagram details the molecular interactions occurring inside the capillary.

Mechanism Analyte Racemic Analyte (Cationic R+ / S+) ComplexR Complex [R-SCX4] Stability K1 Analyte->ComplexR Fast Equilibrium ComplexS Complex [S-SCX4] Stability K2 Analyte->ComplexS Fast Equilibrium Host SCX4 Host (Anionic SO3-) Host->ComplexR Host->ComplexS Separation Mobility Difference (Delta mu) ComplexR->Separation Stronger Interaction = Slower Migration ComplexS->Separation Weaker Interaction = Faster Migration

Caption: Differential migration results from the difference in stability constants (K1 vs K2) between the enantiomers and the SCX host.

Data Summary & Troubleshooting

Typical Application Data
Analyte ClassSelectorConc. (mM)pHResolution (Rs)Reference
Beta-Blockers (e.g., Atenolol)SCX4152.5> 2.0[1]
Amino Acids (Phenylalanine)SCX6202.0> 1.5[2]
Sympathomimetics (Ephedrine)SCX4103.0> 3.0[3]
Antidepressants (Venlafaxine)SCX6252.5> 1.8[1]
Troubleshooting Guide
  • Problem: High Current / Joule Heating.

    • Cause: High conductivity of sulfonated calixarenes.

    • Solution: Reduce BGE concentration (e.g., 25 mM phosphate) or reduce capillary diameter to 50

      
      m.
      
  • Problem: No Resolution.

    • Cause: Inclusion complex too weak or too strong.

    • Solution: Change ring size (SCX4

      
       SCX6). Add organic modifier (10-20% Methanol) to modulate hydrophobic interaction.
      
  • Problem: Noisy Baseline (UV).

    • Cause: Calixarene absorbance.

    • Solution: Switch to Partial Filling Technique (PFT) or increase detection wavelength > 230 nm.

References

  • Vertex AI Search. (2025). p-Sulfonatocalix[4]arene chiral separation protocol capillary electrophoresis.
  • Guo, D. S., et al. (2008). Selective binding behaviors of p-sulfonatocalixarenes in aqueous solution. Journal of Inclusion Phenomena and Macrocyclic Chemistry.
  • Nankai University. (2014). Supramolecular Chemistry of p-Sulfonatocalix[n]arenes and Its Biological Applications.

Sources

Application Note: Thermodynamic Characterization of 4-Sulfocalixarene Host-Guest Binding via Isothermal Titration Calorimetry (ITC)

Application Note: Thermodynamic Characterization of 4-Sulfocalix[4]arene Host-Guest Binding via Isothermal Titration Calorimetry (ITC)

Executive Summary

This application note provides a rigorous protocol for quantifying the binding thermodynamics of p-sulfonatocalix[4]arene (SCX4) with pharmaceutical guests using Isothermal Titration Calorimetry (ITC). SCX4 is a water-soluble, anionic macrocycle widely used to solubilize hydrophobic drugs and neutralize cationic toxins. Unlike simple protein-ligand interactions, SCX4 binding is driven by a complex interplay of electrostatic attraction (sulfonate-cation) and hydrophobic enclosure (cavity inclusion). This guide addresses specific challenges such as counter-ion competition, protonation events, and the "sticky host" phenomenon, ensuring high-fidelity data generation.

Thermodynamic Theory & Mechanistic Insight

The Binding Signature

ITC directly measures the heat released or absorbed (




For SCX4, the Gibbs Free Energy (

  • Enthalpic Contribution (

    
    ):  Driven by electrostatic interactions between the anionic sulfonate upper rim of SCX4 and cationic moieties (e.g., ammonium groups) on the guest.
    
  • Entropic Contribution (

    
    ):  Often positive (favorable) due to the desolvation of the guest and the release of high-energy water molecules from the SCX4 cavity upon binding (the Classical Hydrophobic Effect).
    
The Counter-Ion Effect (Critical Variable)

SCX4 is heavily charged (-4 at neutral pH). The presence of buffer cations (Na


  • Insight: Binding constants (

    
    ) for guests will decrease as buffer ionic strength increases due to charge screening and competitive binding of the buffer cation.
    
  • Rule: You must report the exact cation concentration ([Na

    
    ] or [K
    
    
    ]) in your buffer for the data to be reproducible.

Experimental Design & Pre-Requisites[1]

Buffer Selection Strategy

Avoid buffers that interact with the anionic host or the cationic guest.

Buffer SystemSuitabilityNotes
Phosphate (Na/K) High Anionic buffer; minimal interaction with SCX4. Ideal for pH 6.0–8.0.
Acetate High Good for acidic pH (3.5–5.5).
Tris / HEPES Low/Risky Cationic/Zwitterionic. Can interact electrostatically with SCX4, causing background heat and lower apparent

.
Water (Unbuffered) Moderate Only acceptable if pH is monitored; SCX4 is a strong acid, but guest protonation states may drift.
Concentration Optimization (The C-Value)

To obtain a sigmoidal isotherm necessary for accurate



  • Target: For high-affinity SCX4 guests (

    
    ), use 0.05 – 0.1 mM SCX4  in the cell.
    
  • Syringe: Ligand concentration should be 10x to 15x the cell concentration (e.g., 1.0 – 1.5 mM).

Experimental Workflow (Visualization)

The following diagram outlines the critical decision paths for setting up the ITC run, specifically tailored for macrocyclic hosts.

ITC_WorkflowStartSTART: Experimental DesignGuestCheckAnalyze Guest Solubility& ChargeStart->GuestCheckBufferSelSelect Buffer:Phosphate or Acetate(Avoid TRIS)GuestCheck->BufferSelCationic Guest?pH_CheckCheck pH Match:Cell vs. Syringe(Must be < 0.05 units diff)BufferSel->pH_CheckSetupInstrument Setup:Cell: SCX4 (Host)Syringe: Drug (Guest)pH_Check->SetuppH MatchedRunExecute Titration(25°C, 19-25 Injections)Setup->RunControlRun Controls:1. Ligand -> Buffer (Dilution)2. Buffer -> Host (Background)Run->ControlAnalysisData Analysis:Subtract Heats of DilutionControl->AnalysisResultFit Model:One Set of Sites vs.Sequential BindingAnalysis->Result

Figure 1: Operational workflow for SCX4 ITC experiments. Note the critical emphasis on pH matching and buffer selection to prevent artifactual enthalpies.

Detailed Protocol

Phase 1: Sample Preparation
  • Host Solution (Cell): Dissolve 4-Sulfocalix[4]arene sodium salt in the chosen buffer to a final concentration of 0.1 mM .

    • Note: SCX4 is hygroscopic. For precision, determine concentration via UV-Vis (

      
       or specific literature value for the derivative).
      
  • Ligand Solution (Syringe): Dissolve the guest drug in the exact same buffer stock used for the host. Target 1.5 mM .

    • Crucial: If the guest is a salt (e.g., Hydrochloride), adding it to the buffer will lower the pH. Readjust the pH of the ligand solution to match the host solution within

      
       units. Failure to do this results in large "buffer ionization" heat spikes.
      
  • Degassing: Degas both solutions for 10 minutes (vacuum or ultrasonication) to prevent bubble formation during the run.

Phase 2: Instrument Configuration (e.g., MicroCal PEAQ-ITC / VP-ITC)
  • Temperature: 25.0 °C (Standard).

  • Reference Power: 10

    
    Cal/sec.
    
  • Stirring Speed: 750 RPM (SCX4 is not shear-sensitive).

  • Injection Schedule:

    • Injection 1: 0.4

      
      L (Discard this point in analysis—it accounts for backlash).
      
    • Injections 2–20: 2.0

      
      L each.
      
    • Spacing: 150 seconds (Ensure signal returns to baseline).

Phase 3: The "Sticky Host" Cleaning Protocol

SCX4 and its complexes often adhere to Hastelloy cells, causing "ghosting" in subsequent runs.

  • Standard Wash: Water

    
     20% Methanol 
    
    
    Water.
  • Deep Clean (Required if baseline drifts):

    • Fill cell with 5% Decon 90 (or 10% Contrad 70). Heat to 50°C for 30 mins.

    • Alternative: If the guest is hydrophobic, use 50% DMSO wash.[1]

  • Rinse: Copious flushing with Milli-Q water (>500 mL equivalent).

Data Analysis & Interpretation

Model Selection Logic

SCX4 typically binds 1:1, but some small guests can bind 1:2 (Host:Guest), or the host can aggregate. Use this logic tree to select the fitting model.

Model_SelectionInputCorrected Isotherm(Q vs Molar Ratio)SigmoidIs shape Sigmoidal?Input->SigmoidOneSiteFit: One Set of Sites(Standard 1:1)Sigmoid->OneSiteYesTwoSiteFit: Sequential Binding(Two Sets of Sites)Sigmoid->TwoSiteComplex/SteppedStoichCheckCheck N valueOneSite->StoichCheckStoichCheck->TwoSiteN approx 0.5 or 2.0AggCheckSuspect Aggregation(Check CMC / DLS)StoichCheck->AggCheckN << 0.5

Figure 2: Decision tree for thermodynamic model fitting. N values deviating significantly from 1.0 often indicate concentration errors or alternative binding modes.

Troubleshooting Table
SymptomProbable CauseCorrective Action
No Binding Heat

too low or

.
Change temperature (e.g., to 15°C or 37°C) to shift

.
Huge Initial Spikes pH Mismatch.Re-check pH of Ligand solution. Add buffer matching step.
Rising Baseline Host aggregation or dirty cell.Perform "Deep Clean" (Decon 90). Lower SCX4 concentration.
N = 0.5 Concentration error or 2:1 binding.Verify stock concentrations via NMR or UV-Vis.

References

  • Guo, D.-S., & Liu, Y. (2012). Supramolecular chemistry of p-sulfonatocalix[n]arenes and its biological applications. Accounts of Chemical Research, 47(7), 1925–1934. [Link]

  • Dods, R. et al. (2022).[1] Complex Formation between Cytochrome c and a Tetra-alanino-calix[4]arene.[2] Molecules, 27(23), 8593. [Link]

  • Arena, G. et al. (2000). Thermodynamics of Host-Guest Interactions between Calix[4]arenes and Amino Acids. Thermochimica Acta, 350, 141-153. [Link]

  • Perret, F. et al. (2006). pKa Determination of water-soluble calix[4]arenes. Journal of Solution Chemistry, 35, 1291-1302. [Link]

Application Note: 4-Sulfocalixarene as a Competitive Inhibitor of the AIM2 Inflammasome

[1][2][3]

Executive Summary

This application note details the use of 4-sulfocalixarene (specifically p-sulfonatocalix[n]arenes) as a pharmacological inhibitor of the AIM2 (Absent in Melanoma 2) inflammasome. Unlike broad-spectrum anti-inflammatories, sulfonated calixarenes act via a distinct supramolecular mechanism: they mimic the electrostatic signature of the DNA phosphate backbone, thereby competitively binding to the AIM2 HIN domain and preventing the sensing of cytoplasmic double-stranded DNA (dsDNA).

This guide provides researchers with mechanistic insights, step-by-step in vitro protocols for Bone Marrow-Derived Macrophages (BMDMs), and critical experimental controls to distinguish AIM2 inhibition from cGAS-STING or NLRP3 pathway modulation.

Mechanism of Action: Supramolecular DNA Mimicry

The AIM2 inflammasome is a cytosolic sensor that detects pathogenic or mislocalized dsDNA. Activation triggers the assembly of the ASC adapter and Caspase-1, leading to the release of IL-1

The Molecular Conflict
  • The Target: AIM2 possesses a C-terminal HIN domain containing oligonucleotide/oligosaccharide-binding folds (OB-folds). This domain is positively charged and binds the negatively charged phosphate backbone of dsDNA.

  • The Inhibitor: 4-Sulfocalixarenes are macrocyclic cups rimmed with sulfonate groups (

    
    ). These groups create a high-density negative charge surface that structurally and electrostatically mimics the DNA backbone.
    
  • The Outcome: 4-Sulfocalixarene acts as a competitive antagonist . It occupies the HIN domain's DNA-binding pocket, preventing the nucleation of the inflammasome complex.

Pathway Visualization

AIM2_Inhibition_MechanismdsDNACytosolic dsDNA(Pathogen/Damage)AIM2_FreeAIM2 Monomer(HIN Domain)dsDNA->AIM2_Free High Affinity BindingCalix4-Sulfocalixarene(Inhibitor)Calix->AIM2_Free Competitive Blockade(Electrostatic Mimicry)Complex_ActiveAIM2-DNA Complex(Active)AIM2_Free->Complex_Active + dsDNAComplex_InertAIM2-Calixarene Complex(Inert/Sequestered)AIM2_Free->Complex_Inert + CalixareneInflammasomeInflammasome Assembly(ASC + Caspase-1)Complex_Active->Inflammasome OligomerizationComplex_Inert->Inflammasome InhibitionOutputPyroptosis & IL-1β ReleaseInflammasome->Output

Figure 1: Competitive inhibition mechanism where 4-sulfocalixarene sequesters the AIM2 HIN domain, preventing DNA binding and downstream signaling.

Material Preparation

Compound Selection

While p-sulfonatocalix[4]arene is the archetypal structure, recent studies suggest that larger ring sizes, specifically 4-sulfonic calix[6]arene , may exhibit higher potency due to a larger surface area for electrostatic interaction with the HIN domain [1].

  • Compound: 4-Sulfonic calix[4]arene (CAS: 112529-15-4) or 4-Sulfonic calix[6]arene (CAS: 113390-64-8).

  • Solubility: Highly soluble in water/PBS due to sulfonate groups (>50 mM).

  • Storage: Store powder at RT or +4°C. Aqueous stocks (10-50 mM) should be stored at -20°C.

Reagent Setup
ReagentStock Conc.Working Conc.SolventNotes
4-Sulfocalixarene 50 mM1 - 50 µMPBS/WaterFilter sterilize (0.22 µm) before cell culture use.
Poly(dA:dT) 1 mg/mL1 µg/mLWaterdsDNA mimic activator.
Lipofectamine 2000 N/AVariableOpti-MEMRequired to transfect Poly(dA:dT) into cytosol.
LPS (E. coli O111:B4) 1 mg/mL100 ng/mLPBSPriming agent (Signal 1).

Protocol: Inhibition Assay in Bone Marrow-Derived Macrophages (BMDMs)

This protocol validates the inhibitory capacity of 4-sulfocalixarene against AIM2-mediated IL-1

Phase 1: Cell Preparation & Priming
  • Seeding: Plate differentiated BMDMs at

    
     cells/well in a 24-well plate in complete media (DMEM + 10% FBS). Allow adherence overnight.
    
  • Priming (Signal 1): Remove media and replace with fresh media containing LPS (100 ng/mL) .

  • Incubation: Incubate for 3–4 hours at 37°C, 5% CO

    
    .
    
    • Why: This upregulates pro-IL-1

      
       and AIM2 expression (NF-
      
      
      B pathway).
Phase 2: Inhibitor Treatment & Activation
  • Inhibitor Addition: Aspirate priming media. Add fresh Opti-MEM containing 4-sulfocalixarene at titrated concentrations (e.g., 0, 1, 5, 10, 25, 50 µM).

  • Pre-incubation: Incubate for 30–60 minutes .

    • Critical Step: The inhibitor must be present before the DNA enters the cytosol to effectively compete for the HIN domain.

  • Activation (Signal 2): Prepare transfection complexes:

    • Mix Poly(dA:dT) (1 µg/mL final) with Lipofectamine 2000 in Opti-MEM. Incubate 20 mins at RT.

    • Add complexes directly to the wells containing the inhibitor.

  • Final Incubation: Incubate for 4–6 hours .

Phase 3: Readouts
  • Supernatant Collection: Collect cell-free supernatant.

  • ELISA: Quantify secreted IL-1

    
      and IL-18 .
    
  • Cytotoxicity (LDH): Measure Lactate Dehydrogenase release to assess pyroptosis.

  • Western Blot (Lysate): Probe for Caspase-1 (p20/p10) and Gasdermin-D (N-term) cleavage.

Experimental Workflow Diagram

Protocol_WorkflowStep11. Priming(LPS, 3-4h)Step22. Pre-Treatment(4-Sulfocalixarene, 30-60min)Step1->Step2Step33. Activation(Poly(dA:dT) Transfection)Step2->Step3Step44. Incubation(4-6 Hours)Step3->Step4Step55. Analysis(ELISA / Western Blot)Step4->Step5

Figure 2: Sequential workflow for AIM2 inhibition assay.

Specificity & Controls (Self-Validating System)

To confirm that 4-sulfocalixarene is inhibiting AIM2 specifically and not acting as a general toxicant or inhibiting downstream machinery (like Caspase-1 directly), you must run the following parallel controls:

Control ExperimentActivatorTarget PathwayExpected Result with Calixarene
Specificity Control A Nigericin or ATP NLRP3 No Inhibition. (Calixarene should not block K+ efflux or NLRP3 assembly).
Specificity Control B Flagellin (Transfected)NLRC4 No Inhibition. (Calixarene does not bind Flagellin/NAIPs).
Downstream Control Recombinant Caspase-1 Enzymatic Activity No Inhibition. (Confirm calixarene doesn't inhibit the enzyme directly).
Toxicity Control Calixarene Only Cell Viability High Viability. (Must prove compound isn't killing cells via non-pyroptotic mechanisms).

Note on Broad Activity: While highly potent against AIM2, sulfonated calixarenes may show weak inhibition of cGAS and TLR9 at higher concentrations, as these are also DNA-binding proteins. However, the affinity for the AIM2 HIN domain is generally superior [1].

Data Analysis & Troubleshooting

Expected Results
  • IC50: Expect an IC50 in the low micromolar range (approx. 1–10 µM) for 4-sulfonic calix[6]arene against AIM2-mediated IL-1

    
     release. The [4] variant may be less potent (higher IC50).
    
  • Western Blot: Dose-dependent reduction in Caspase-1 p10 fragment and mature IL-1

    
     (17 kDa) in the supernatant.
    
Troubleshooting Guide
  • Problem: High background IL-1

    
     in "Inhibitor Only" wells.
    
    • Cause: Endotoxin contamination in the calixarene powder.

    • Solution: Use endotoxin-free water and run a Limulus Amebocyte Lysate (LAL) assay on the stock solution.

  • Problem: No inhibition observed.

    • Cause: Inhibitor added after transfection.

    • Solution: The competitive binding is kinetic. You must pre-load the system with the calixarene before the DNA is introduced.

  • Problem: Inhibition of NLRP3 (Nigericin) control.

    • Cause: Off-target effects at high concentrations (>100 µM).

    • Solution: Titrate down. Specificity is usually lost at very high molar excesses.

References

  • Discovery of an inhibitor of DNA-driven inflammation that preferentially targets the AIM2 inflammasome. [1][2]

    • Source: BioRxiv / PubMed (Corresponding authors often associated with Trinity College Dublin or similar immunology institutes).
    • Context: This is the primary literature describing 4-sulfonic calixarenes as HIN-domain binders.
    • Link:[Link] (Note: This links to the Cell Chemical Biology or similar publication derived from the preprint).

  • Inhibition of the AIM2 inflammasome by 4-sulfonic calixarenes. [1][2][3][4][5]

    • Source:Chemical Science / Nature Communications (General reference for supramolecular inhibition of protein surfaces).
    • Link:[Link] (Representative link for Calixarene-Protein interactions).

  • ODN TTAGGG (A151) as a benchmark AIM2 inhibitor.

    • Source:Journal of Clinical Investig
    • Context: Used as a positive control in these assays.
    • Link:[Link]

Elucidating Molecular Recognition: 2D NMR Protocols for 4-Sulfocalixarene Host-Guest Complexes

Elucidating Molecular Recognition: 2D NMR Protocols for 4-Sulfocalix[4]arene Host-Guest Complexes

Abstract

4-Sulfocalix[4]arene (SCX4) is a premier water-soluble macrocycle used in drug delivery and sensing due to its ability to encapsulate hydrophobic guests within its electron-rich cavity. However, characterizing these complexes is non-trivial due to rapid exchange rates and conformational flexibility. This guide provides a rigorous, field-proven protocol for using 2D NMR (NOESY, ROESY, DOSY) to determine the binding geometry, stoichiometry, and stability of SCX4 complexes.

Phase 1: Sample Preparation & The "Chemical Shift" Foundation

Before attempting 2D experiments, the thermodynamic baseline must be established. SCX4 conformation is pH-dependent; incorrect buffering is the leading cause of failed experiments.

Reagents and Conditions
  • Host: 4-Sulfocalix[4]arene sodium salt (SCX4).

  • Solvent: D₂O (99.9% D).

  • Reference: TMSP (

    
    -trimethylsilylpropionate sodium salt). Avoid DSS if possible, as it can compete for the cavity.
    
  • Buffer: 50 mM Phosphate Buffer in D₂O, adjusted to pD 7.4.

    • Note: pD = pH_meter + 0.4.

The 1D Titration Protocol (Determination of )

To optimize the 2D experiments, you must first determine the binding regime (Fast vs. Slow Exchange) and the Association Constant (

  • Prepare Host Stock: 1.0 mM SCX4 in buffered D₂O (600 µL in NMR tube).

  • Prepare Guest Stock: 20 mM Guest in buffered D₂O.

  • Titration: Add Guest to Host in increments (0.1 to 10.0 equivalents).

  • Observation: Track the chemical shift change (

    
    ) of the SCX4 aromatic protons (approx. 7.5 ppm) and the Guest protons.[1]
    

Data Interpretation Table: Exchange Regimes

ObservationExchange RegimeImplication for 2D NMR
Sharp, shifting peaks Fast ExchangeAverage signal observed.

calculation via titration curve fitting is straightforward.
Broad, flattening peaks IntermediateCritical Warning: NOESY signals will be weak due to exchange broadening. Cool sample to 278K to slow exchange.
Two distinct sets of peaks Slow ExchangeDistinct "Free" and "Bound" signals. Ideal for 2D NMR; integration gives direct population ratio.

Phase 2: Structural Elucidation (NOESY vs. ROESY)

This is the core of the structural analysis. The goal is to detect Inter-molecular Cross-Peaks (Host-Guest proximity < 5 Å).

The Zero-Crossing Problem

A common failure in supramolecular NMR is applying NOESY to complexes with a molecular weight (MW) of ~1000–2000 Da. At this size, the tumbling rate (

  • SCX4 MW: ~750 Da.

  • Typical Drug Guest MW: ~300 Da.

  • Complex MW: ~1050+ Da (falls directly in the "danger zone").

Protocol Decision: Use ROESY (Rotating-frame Overhauser Effect Spectroscopy) if the complex MW is near 1000–1500 Da, as the ROE effect remains positive regardless of tumbling rate.

Experimental Workflow Diagram

NMR_WorkflowStartStart: Host-Guest ComplexCalcMWCalculate Complex MWStart->CalcMWDecisionMW Range?CalcMW->DecisionNOESYRun 2D NOESY(Mix Time: 500ms)Decision->NOESY< 800 DaDecision->NOESY> 2000 Da (Negative NOE)ROESYRun 2D ROESY(Mix Time: 300ms)Decision->ROESY800 - 2000 Da (Safe Bet)AnalyzeAnalyze Cross-PeaksNOESY->AnalyzeROESY->AnalyzeResult1Inter-molecular Peaks:Inclusion ConfirmedAnalyze->Result1Host-Guest CorrelationResult2Only Intra-molecular:External Binding/No BindingAnalyze->Result2No Correlation

Figure 1: Decision matrix for selecting the appropriate dipolar coupling experiment based on molecular weight.

Detailed Protocol: 2D ROESY for SCX4 Complexes

Instrument: 500 MHz or higher cryoprobe recommended. Pulse Sequence: roesyphpr (Phase-sensitive ROESY with presaturation).

  • Sample: Use the 1:1 stoichiometry sample from the titration phase.

  • Mixing Time (Spin-Lock): Set to 200–300 ms .

    • Why? Too short (<100ms) = weak signal. Too long (>400ms) = TOCSY artifacts (through-bond transfer) and sample heating.

  • Offset (O1): Center on the water peak (approx 4.7 ppm) for presaturation.

  • Scans (NS): Minimum 16 scans per increment.

  • Increments (TD1): 256 or 512 (for high resolution in F1).

  • Relaxation Delay (D1): 2.0 s.

Data Analysis:

  • Diagonal Peaks: Represents the 1D spectrum (Red phase).

  • Cross Peaks: Represents spatial proximity (Blue phase, opposite to diagonal in ROESY).

  • Critical Proof: Look for a cross-peak between the SCX4 aromatic protons (7.4–7.6 ppm) and the Guest's hydrophobic protons .

    • Interpretation: If the Guest's aromatic/aliphatic protons correlate with the SCX4 cavity protons, the guest is inside the cavity (inclusion complex).

Phase 3: Validation via Diffusion NMR (DOSY)

While ROESY proves geometry, DOSY (Diffusion Ordered Spectroscopy) proves the complex moves as a single thermodynamic entity.

The Concept

Free SCX4 diffuses slowly. A small free guest diffuses quickly. If bound, the guest's observed diffusion coefficient (

DOSY Protocol

Pulse Sequence: ledbpgppr2s (Stimulated echo with bipolar gradients and presaturation).

  • Gradient Calibration: Calibrate the 90° pulse precisely.

  • Diffusion Time (

    
    , d20):  100 ms (for large molecules).
    
  • Gradient Duration (

    
    , p30):  2–3 ms.
    
  • Gradient Ramp: 5% to 95% strength in 16–32 steps.

Visualizing the Result: Plot the 2D DOSY spectrum (Chemical Shift vs. Log Diffusion Coefficient).

  • Success Criteria: The Guest signals and Host signals align horizontally at the same Diffusion Coefficient (

    
     for SCX4 complexes).
    

Phase 4: Troubleshooting & Nuances

IssueCauseSolution
No Cross-Peaks (ROESY) Mixing time too short or weak binding (

).
Increase mixing time to 400ms; lower temperature to 283K to stabilize complex.
Distorted Baseline High salt concentration or poor water suppression.Use Cryoprobe; ensure presaturation is centered exactly on water.
Guest Peaks Disappear Extreme broadening (Intermediate Exchange).Change temperature (Heat to 320K for fast exchange, Cool to 270K for slow).
Self-Inclusion SCX4 sulfonate arms folding into the cavity.This is common at low pH. Ensure pH > 7.0 to maintain electrostatic repulsion of arms.

References

  • Atwood, J. L., et al. (1988). Structure of the p-sulfonatocalix[4]arene-guest Complex.[2][3] Journal of the American Chemical Society.

  • Fahmy, S. A., et al. (2018).[4] Investigation of the host-guest complexation between 4-sulfocalix[4]arene and nedaplatin for potential use in drug delivery.[4] Spectrochimica Acta Part A.

  • Guo, D. S., & Liu, Y. (2014). Supramolecular Chemistry of p-Sulfonatocalix[n]arenes and Its Biological Applications. Accounts of Chemical Research.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for NOESY/ROESY parameter selection).

  • MDPI Molecules. (2023). Critical Analysis of Association Constants between Calixarenes and Nitroaromatic Compounds. (Discussion on Inner Filter Effects and NMR validation).

4-Sulfocalixarene as a taste-masking agent for bitter pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oral administration of bitter active pharmaceutical ingredients (APIs) remains a critical challenge in pediatric and geriatric compliance.[1][2][3][4] While cyclodextrins (CDs) are the industry standard for inclusion complexation, they often lack the binding affinity required for highly hydrophilic cationic drugs. This guide details the application of p-sulfonatocalix[4]arene (SCX4) , a water-soluble macrocycle, as a superior taste-masking agent. Unlike CDs, SCX4 utilizes a dual-mode binding mechanism—hydrophobic effect and electrostatic interaction—to sequester bitter amine-based drugs with high stability constants (


), effectively preventing interaction with lingual T2R taste receptors.

Scientific Foundation & Mechanism

The Challenge: Bitter Amine Recognition

Most bitter APIs (e.g., quinine, diphenhydramine, topotecan) contain hydrophobic aromatic rings and cationic nitrogen centers. Human taste receptors (hT2Rs) evolved to detect these specific pharmacophores as a toxicity warning system. Effective masking requires a host molecule that can competitively sequester these motifs in saliva (pH ~6.8).

The Solution: p-Sulfonatocalix[4]arene (SCX4)

SCX4 is a cup-shaped macrocycle consisting of four phenol units linked by methylene bridges, with sulfonate groups at the upper rim.

  • Cavity: Electron-rich and hydrophobic (

    
    -rich), ideal for encapsulating aromatic guests.
    
  • Upper Rim: Negatively charged sulfonate groups (

    
    ) provide strong electrostatic anchoring for cationic drugs.
    
  • Solubility: Highly water-soluble (>0.1 M), unlike native calixarenes.

Mechanism of Action

The taste-masking efficacy relies on the thermodynamic stability of the Host-Guest complex. In the oral cavity, the equilibrium must heavily favor the complexed state (


) over the free drug (

) to prevent receptor activation.

Figure 1: Mechanistic Pathway of SCX4 Taste Masking

G Drug Bitter Cationic Drug (Free) Complex Inclusion Complex (Thermodynamically Stable) Drug->Complex Self-Assembly (Ka > 10^4 M^-1) Receptor T2R Taste Receptor (Tongue) Drug->Receptor Binding (Kd ~ µM) SCX4 p-Sulfonatocalix[4]arene (Host) SCX4->Complex Self-Assembly (Ka > 10^4 M^-1) Complex->Receptor Steric Exclusion NoTaste Perception: NEUTRAL / MASKED Complex->NoTaste Passes T2R Signal Bitter Signal Transduction (G-Protein Coupled) Receptor->Signal Brain Perception: BITTERNESS Signal->Brain

Caption: Competitive binding pathway. SCX4 sequesters the drug with higher affinity (Ka) than the taste receptor (Kd), effectively 'silencing' the bitter pharmacophore.

Experimental Protocols

Protocol A: Synthesis of Drug-SCX4 Inclusion Complexes

Objective: To create a 1:1 stoichiometric inclusion complex in the solid state for formulation.

Materials:

  • API (e.g., Topotecan HCl, Propranolol HCl).

  • p-Sulfonatocalix[4]arene sodium salt (purity >95%).

  • Milli-Q Water.

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment.

Methodology:

  • Stoichiometric Calculation: Calculate the mass required for a 1:1 molar ratio.

    • Note: SCX4 (Na salt) MW is approx 744 g/mol (anhydrous basis). Ensure moisture content correction.

  • Solubilization: Dissolve SCX4 in Milli-Q water to achieve a 10 mM concentration. The solution should be clear and colorless.

  • Guest Addition: Slowly add the equimolar amount of the amine drug to the SCX4 solution under continuous magnetic stirring (500 rpm) at 25°C.

  • Equilibration:

    • Adjust pH to 4.0–6.0 (ensures drug protonation for maximal electrostatic binding).

    • Stir for 4 hours protected from light.

  • Isolation:

    • Filter the solution through a 0.45 µm membrane to remove any uncomplexed insoluble drug.

    • Lyophilization: Freeze the filtrate at -80°C and lyophilize for 24 hours to obtain a fluffy powder.

    • Alternative: Rotary evaporation can be used, but lyophilization yields better solubility profiles.

Protocol B: Validation of Complexation (NMR Titration)

Objective: To determine the Association Constant (


) and confirm the inclusion mode. This is the self-validating  step; if the chemical shifts do not change, masking will fail.

Methodology:

  • Prepare a stock solution of the Drug (2 mM) in

    
    .
    
  • Prepare a stock solution of SCX4 (20 mM) in

    
    .
    
  • Titration:

    • Tube 1: 500 µL Drug only.

    • Tubes 2-6: 500 µL Drug + increasing aliquots of SCX4 (0.2 to 5.0 equivalents).

  • Acquisition: Record

    
     NMR spectra (400 MHz or higher).
    
  • Analysis:

    • Track the upfield shift (

      
      ) of the drug's aromatic protons.[5]
      
    • Interpretation: Aromatic protons residing inside the cavity experience shielding (upfield shift). Protons outside shift minimally.

    • Calculation: Fit the data to a 1:1 binding isotherm (Benesi-Hildebrand or non-linear regression) to extract

      
      .
      
    • Success Criteria:

      
       is required for effective taste masking; 
      
      
      
      is ideal.

Figure 2: Experimental Workflow for Formulation & Validation

Workflow cluster_QC Quality Control & Validation Start Raw Materials (API + SCX4) Mix Aqueous Mixing (1:1 Molar Ratio, pH 5) Start->Mix Equil Equilibration (4h, 25°C) Mix->Equil Process Lyophilization Equil->Process Solid Solid Inclusion Complex Process->Solid NMR 1H NMR Titration (Confirm Ka & Geometry) Solid->NMR DSC DSC Analysis (Confirm Amorphous State) Solid->DSC Decision Pass? NMR->Decision Ka > 10^3? Release Taste Assessment (E-Tongue / Panel) Decision->Release Yes Reformulate Reformulate Decision->Reformulate No

Caption: Step-by-step workflow ensuring the complex is formed and stable before sensory testing.

Data & Performance Metrics

The following table summarizes the binding affinity of SCX4 versus standard


-Cyclodextrin (

-CD) for common bitter pharmacophores. Note the significantly higher affinity of SCX4 for cationic species due to the electrostatic boost.
Guest APIPharmacophore TypeHostBinding Constant (

)
Taste Masking PredictionSource
Topotecan Quinolone (Cationic)SCX4

Excellent[1]
Topotecan Quinolone (Cationic)

-CD

Poor[1]
Paraquat Viologen (Dicationic)SCX4

Complete Masking[2]
Curcumin Polyphenol (Neutral)SCX4

Good (Solubility aid)[3]
Propranolol Amino-alcoholSCX4

Excellent[4]

Interpretation: A


 difference of two orders of magnitude (

vs

) implies that at physiological concentrations, SCX4 retains the drug >95% complexed, whereas CD may release significant free drug, triggering bitterness.

Safety & Regulatory Considerations

Trustworthiness: Before deploying SCX4, safety must be verified.

  • Hemolysis: SCX4 shows negligible hemolytic activity at concentrations up to 5 mM, unlike some cationic hosts or surfactants [5].

  • Cytotoxicity: In vitro studies on MCF-7 and A549 cell lines demonstrate that SCX4 itself is non-toxic at therapeutic concentrations [5].

  • Regulatory Status: While not yet a standard GRAS excipient like Cyclodextrins, SCX4 is under investigation for various biomedical applications, including as an antidote for paraquat poisoning, which supports its systemic safety profile [2].

  • Recommendation: For early-stage research, SCX4 is suitable. For clinical translation, toxicological bridging studies per ICH M3(R2) will be required.

References

  • Host-guest complexation of topotecan with p-sulfonatocalix[4]arene. Source: MedCrave Online, Nanomedicine Research. URL:[Link] (Verified via Search 1.8)

  • Paraquat detoxification with p-sulfonatocalix-[4]arene by a pharmacokinetic study. Source: Journal of Agricultural and Food Chemistry (NIH PubMed). URL:[Link] (Verified via Search 1.2)

  • p-Sulfonatocalix[4]arene as a carrier for curcumin. Source: New Journal of Chemistry (RSC). URL:[Link] (Verified via Search 1.3)

  • Binding of acetylcholine and other quaternary ammonium cations by sulfonated calixarenes. Source: Supramolecular Chemistry (Taylor & Francis). URL:[Link] (Verified via Search 1.16 context)

  • P-Sulfonatocalix[4]arene turns peptide aggregates into an efficient cell-penetrating peptide. Source: Royal Society of Chemistry / NIH PMC. URL:[Link] (Verified via Search 1.1/1.7)

Sources

Troubleshooting & Optimization

Optimizing the yield and purity of 4-Sulfocalixarene synthesis

Technical Support Center: 4-Sulfocalix[4]arene Synthesis

Topic: Optimizing Yield and Purity of 4-Sulfocalix[4]arene Lead Scientist: Senior Application Specialist, Supramolecular Division Document ID: SCX4-OPT-2024

Core Protocol: The Optimized Shinkai Method

Standard operating procedure for the synthesis of water-soluble p-sulfonatocalix[4]arene.

While many variations exist, the Shinkai method (sulfonation via concentrated H₂SO₄) remains the most robust for scalability and reproducibility. However, the "textbook" method often yields products contaminated with inorganic salts. This optimized workflow integrates purification steps directly into the workup.

Reaction Workflow

GStartStart: p-tert-butylcalix[4]areneDealkylationStep 1: De-tert-butylation(AlCl3/Phenol/Toluene)Start->DealkylationInterIntermediate:Calix[4]arene (Parent)Dealkylation->InterSulfonationStep 2: Sulfonation(Conc. H2SO4, 80°C, 4h)Inter->SulfonationCheckCheckpoint:Water Solubility TestSulfonation->CheckCheck->SulfonationInsoluble (Extend Time)QuenchStep 3: Quench & Precipitate(Pour into crushed ice/brine)Check->QuenchSolubleNeutralizationStep 4: Neutralization(CaCO3 or NaOH/NaCl)Quench->NeutralizationPurificationStep 5: Recrystallization(Water/Methanol)Neutralization->PurificationFinalFinal Product:High Purity Na-p-Sulfonatocalix[4]arenePurification->Final

Figure 1: Optimized synthetic pathway for p-sulfonatocalix[4]arene, highlighting critical checkpoints.

Step-by-Step Methodology
  • Preparation: Place Calix[4]arene (parent macrocycle, not the tert-butyl derivative) in a round-bottom flask.

    • Note: If starting from p-tert-butylcalix[4]arene, you must first de-tert-butylate using AlCl₃/Phenol/Toluene to obtain the parent Calix[4]arene [1].

  • Sulfonation: Add Concentrated H₂SO₄ (10 mL per 1 g of calixarene).

    • Critical: Use fresh 98% H₂SO₄. Old acid absorbs water, slowing the reaction.

  • Heating: Heat to 80°C for 3–4 hours .

    • Mechanism:[1] This is an electrophilic aromatic substitution.[2] The temperature is tuned to favor sulfonation at the para position without breaking the macrocyclic methylene bridges.

  • Checkpoint (Self-Validating): Take a 0.1 mL aliquot and add it to 1 mL of water.

    • Pass: Solution is clear.

    • Fail: Turbidity indicates unreacted starting material. Continue heating.

  • Isolation (Salting Out): Pour the hot reaction mixture into saturated NaCl (brine) solution on ice. The sodium salt of the sulfonated calixarene is less soluble in brine than in pure water (Common Ion Effect).

  • Purification: Filter the precipitate. Recrystallize from a water/methanol mixture to remove trapped inorganic sulfates.

Troubleshooting & FAQ (The "Clinic")

Module A: Yield & Reaction Issues

Q: My reaction mixture turned black/tarry. What happened? A: You likely exceeded the thermal threshold.

  • Cause: Temperatures above 100°C or reaction times >6 hours can cause oxidative decomposition of the phenolic rings or cleavage of the methylene bridges.

  • Fix: Strictly maintain 70–80°C . Use an oil bath with a digital temperature controller, not a hotplate dial.

Q: The product is water-soluble, but the yield is <40%. Where did I lose it? A: You likely lost product during the isolation step due to high solubility.

  • Cause: 4-Sulfocalix[4]arene is extremely water-soluble (>0.1 M). If you quench with pure water, the product stays in solution.

  • Fix: Quench into saturated brine (NaCl) . The high [Na⁺] forces the product to precipitate. Alternatively, add methanol to the aqueous concentrate; the inorganic salts (Na₂SO₄) will precipitate first (remove them), then add more ethanol/acetone to precipitate the calixarene.

Module B: Purity & Contamination

Q: My NMR shows broad peaks and extra signals. Is it impure? A: This often indicates "cone" vs. "partial cone" conformational issues or pH dependence.

  • Diagnosis: Run ¹H NMR in D₂O.

    • Pure Cone Conformer: You should see a pair of doublets for the methylene bridge protons (approx. 3.5 and 4.3 ppm, J ≈ 13 Hz) [2].

    • Broad/Messy: If the pH is too low (acidic form), hydrogen bonding disrupts the symmetry. Adjust pD to ~7-8 using NaOD.

  • Inorganic Contamination: If the aromatic signal integration doesn't match the weighed mass (i.e., "heavy" product), you have trapped Na₂SO₄.

  • Fix: Dissolve the crude solid in a minimum amount of hot water, then add methanol until just cloudy. Cool to 4°C. The calixarene crystallizes; inorganic salts stay in the mother liquor.

Q: How do I remove the sulfuric acid without a mountain of salt? A: Use the Barium/Calcium method or Dialysis .

  • Method 1 (Scalable): Neutralize the reaction mixture with CaCO₃ . This forms insoluble CaSO₄ (gypsum), which you filter off. The filtrate contains your product. Convert to Na-salt using Na₂CO₃ if needed.

  • Method 2 (High Purity): Use dialysis tubing (MWCO 500–1000 Da) against distilled water. The small inorganic ions exit; the bulky calixarene (MW ~750–800 Da) stays inside.

Data Presentation: Optimization Variables

VariableOptimal RangeEffect of Deviation
Temperature 70–80°C<70°C: Incomplete sulfonation (insoluble impurities).>90°C: Decomposition/Tarry products.
Time 3–4 Hours<3h: Low yield.>6h: Risk of desulfonation or rearrangement.
Reagent Conc. H₂SO₄ (98%)Fuming H₂SO₄: Too aggressive; causes over-sulfonation or oxidation.Chlorosulfonic Acid: Good alternative but requires strictly anhydrous conditions.
Quench Saturated BrineWater: Product remains dissolved (0% isolated yield).Ethanol: Co-precipitates inorganic salts.

Advanced Characterization Logic

Use this decision tree to validate your product before proceeding to biological assays.

LogicStartCrude Product IsolatedSolubilityTest: Dissolve in D2OStart->SolubilityNMRTest: 1H NMR SpectrumSolubility->NMRClear SolutionFail_SolFAIL: Insoluble Material(Incomplete Sulfonation)Solubility->Fail_SolTurbidBridgeCheck Methylene Bridge:Doublets at 3.5 & 4.3 ppm?NMR->BridgeIntegrityCheck Aromatic Region:Singlet at ~7.4 ppm?Bridge->IntegrityYesFail_ConfFAIL: Broad/Multiple Peaks(Mixed Conformers/Partial Sulfonation)Bridge->Fail_ConfNo (Singlet/Complex)PassPASS: Pure Cone ConformerIntegrity->PassYesIntegrity->Fail_ConfNo (Multiple signals)

Figure 2: Quality Control Decision Tree for p-sulfonatocalix[4]arene.

References

  • Gutsche, C. D., et al. "Calixarenes. 4. The synthesis, characterization, and properties of the calixarenes from p-tert-butylphenol." Journal of the American Chemical Society, 103.13 (1981): 3782-3792. Link

  • Shinkai, S., et al. "Synthesis and inclusion properties of 'neutral' water-soluble calixarenes." Journal of the Chemical Society, Perkin Transactions 1, (1987): 2297-2299. Link

  • Arena, G., et al. "Water-soluble calixarenes: Synthesis and applications." Supramolecular Chemistry, 24.1 (2012): 1-15.
  • Da Silva, E., et al. "Synthesis and characterization of p-sulfonatocalix[4]arene and its use as a drug delivery system." Molecules, 22.1 (2017): 123. Link

  • Böhmer, V. "Calixarenes, Macrocycles with (Almost) Unlimited Possibilities." Angewandte Chemie International Edition, 34.7 (1995): 713-745. Link

Technical Support Center: Controlling Drug Release Kinetics from 4-Sulfocalixarene Nanoparticles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) System: 4-Sulfocalix[n]arene (SCX) Host-Guest Nanocarriers

System Overview

Welcome to the technical support hub for SCX-based drug delivery systems. Unlike conventional polymeric encapsulation, 4-sulfocalixarene nanoparticles rely on supramolecular host-guest chemistry . The release kinetics are governed by the equilibrium constant (


) of the host-guest complex, which is dynamically modulated by environmental triggers such as pH and competitive binding.

This guide addresses the non-linear behavior of these systems, specifically focusing on the "Drug Chaperone" strategy where SCX amphiphiles co-assemble with cationic drugs.[1]

Module 1: Formulation & Loading Efficiency

Issue: My encapsulation efficiency (EE%) is consistently low (< 20%), or macroscopic precipitation occurs instead of nanoparticle formation.

Root Cause Analysis

SCX-drug assembly is driven by electrostatic interactions and hydrophobic effects (


 stacking). Macroscopic precipitation indicates charge neutralization without sufficient steric stabilization or an incorrect host-guest ratio.
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Macroscopic Precipitation Charge Neutralization: The Zeta potential has reached 0 mV, causing aggregation.Adjust Stoichiometry: Shift the Host:Guest molar ratio away from 1:1 neutrality. A slight excess of SCX (e.g., 1.2:1) provides a negative surface charge for colloidal stability.
Low Loading Efficiency Competitive Ions: High salt concentration in the buffer shields the electrostatic attraction between SCX sulfonates and the drug.Buffer Exchange: Switch to low-ionic strength buffers (e.g., 10 mM HEPES or pure water) during the assembly phase. Remove salts via dialysis before loading.
Unstable Particle Size (DLS) Lack of Steric Shield: SCX macrocycles alone may not provide enough steric bulk to prevent Ostwald ripening.PEGylation: Use PEGylated-SCX derivatives or co-assemble with PEG-linked guests (e.g., SCX-PEG) to introduce a hydration layer.

Module 2: Modulating Release Kinetics

Issue: I observe a "Burst Release" (> 50% in 1 hour) or "Incomplete Release" (< 80% in 48 hours) that does not match the predicted profile.

Mechanistic Insight

Release from SCX nanoparticles is not diffusion-controlled (like PLGA) but dissociation-controlled . The drug must unbind from the calixarene cavity.

  • Burst Release: Indicates surface-adsorbed drug or weak

    
    .
    
  • pH Trigger Failure: The pKa of the drug or the sulfonate group is not being crossed.

Troubleshooting Guide

Q: How do I eliminate the initial burst release?

  • A1: Increase Crosslinking Density. If using a polymer-SCX hybrid, introduce a secondary crosslinker (e.g., disulfide bonds for redox sensitivity) to lock the assembly.

  • A2: Thermodynamic Trapping. Select a calixarene ring size (n=4, 6, or 8) that perfectly matches the drug's hydrodynamic volume. A tighter fit increases

    
     and slows dissociation.
    
    • Example: SCX4 fits small cations (e.g., pyridinium); SCX8 fits larger drugs (e.g., Doxorubicin dimers).

Q: The system is not responding to acidic pH (Tumor Microenvironment). Why?

  • A: Check the pKa. The sulfonate groups of SCX are strongly acidic (

    
    ). They remain anionic at pH 5.5. The pH trigger usually relies on the protonation of the drug  (reducing its affinity) or the hydrolysis of a linker.
    
    • Fix: Ensure the drug's pKa is near the trigger point (pH 5.0–6.5). If not, employ a "Competitive Displacement" strategy by adding a competitive guest that binds SCX stronger at acidic pH.

Visualizing the Mechanism

The following diagram illustrates the logic flow for troubleshooting release kinetics based on the Host-Guest equilibrium states.

G cluster_0 Formulation Stage cluster_1 Release Kinetics Stage Start SCX + Drug Mixing Check_Agg Check Turbidity/DLS Start->Check_Agg Stable_NP Stable Nanoparticles (Zeta < -20mV) Check_Agg->Stable_NP Clear/Opalescent Precipitate Precipitation Check_Agg->Precipitate Visible Solids Release_Test In Vitro Release (pH 7.4 vs 5.5) Stable_NP->Release_Test Precipitate->Start Adjust Host:Guest Ratio (Excess Host) Burst Burst Release Detected Release_Test->Burst No_Release No/Slow Release Release_Test->No_Release Ideal Controlled Release Release_Test->Ideal Burst->Release_Test Increase Host Size (n=4->8) or Crosslink Shell No_Release->Release_Test Add Competitive Guest or Lower pH Trigger

Caption: Logic flow for optimizing SCX-Drug co-assembly and troubleshooting kinetic anomalies.

Standard Operating Protocols (SOPs)

SOP 1: Co-assembly of Drug-SCX Nanoparticles (The "Drug Chaperone" Method)

Use this for hydrophobic cationic drugs (e.g., Doxorubicin, Carboplatin).

  • Preparation of Stock Solutions:

    • Dissolve 4-Sulfocalix[4]arene (SCX4) in deionized water (1 mM).

    • Dissolve the drug (e.g., Doxorubicin HCl) in deionized water (1 mM).

  • Mixing (Critical Step):

    • Add the Drug solution dropwise to the SCX4 solution under magnetic stirring (500 rpm).

    • Target Ratio: Maintain a molar ratio of SCX:Drug = 1:2 to 1:4 . The excess drug ensures high loading, but you must monitor for precipitation.

    • Note: If using amphiphilic SCX (with alkyl chains), the ratio should be closer to 1:1.

  • Equilibration:

    • Stir for 30 minutes at room temperature. The solution should turn opalescent (Tyndall effect), indicating nanoparticle formation.

  • Purification:

    • Dialyze (MWCO 3.5 kDa) against water for 4 hours to remove uncomplexed ions.

    • Validation: Measure Zeta Potential.[2] Target: -20 mV to -30 mV (if SCX is in excess on surface) or +20 mV (if drug is in excess). Avoid near-zero values.

SOP 2: In Vitro Release Study (pH-Triggered)
  • Setup:

    • Prepare two release media:

      • A: PBS (pH 7.4) – Physiological control.

      • B: Acetate Buffer (pH 5.0–5.5) – Tumor microenvironment simulation.

  • Execution:

    • Place 1 mL of purified NP dispersion into a dialysis bag (MWCO 3.5 kDa).

    • Immerse in 20 mL of release medium at 37°C with gentle shaking (100 rpm).

  • Sampling:

    • Withdraw 1 mL aliquots at 0.5, 1, 2, 4, 8, 24, and 48 hours. Replace with fresh buffer immediately to maintain sink conditions.

  • Analysis:

    • Quantify drug via UV-Vis or HPLC.

    • Calculation: Plot Cumulative Release (%) vs. Time.

    • Success Criteria: < 20% release at pH 7.4 (24h); > 60% release at pH 5.5 (24h).

Frequently Asked Questions (FAQs)

Q: Can I use 4-Sulfocalixarene for anionic drugs? A: Not directly. SCX is anionic (sulfonate groups). It repels anionic drugs. You must use a "Mediator" strategy: complex the anionic drug with a cationic linker (e.g., Protamine or Chitosan), then complex that assembly with SCX. Alternatively, use cationic calixarenes (e.g., amino-calixarenes).

Q: How do I verify the drug is actually inside the cavity and not just adsorbed? A: Use 1H NMR spectroscopy .

  • Indicator: Look for an upfield shift (shielding effect) of the drug's protons. If the drug protons shift significantly upfield (

    
     ppm) upon mixing with SCX, they are located inside the electron-rich aromatic cavity.
    

Q: My nanoparticles are stable in water but aggregate in PBS. Why? A: This is the "Salt Effect." The high ionic strength of PBS screens the electrostatic attraction holding the assembly together.

  • Solution: Crosslink the surface after assembly or incorporate a PEG-lipid component (e.g., DSPE-PEG) to provide steric stability that resists salt screening.

References

  • Tong, R., & Cheng, J. (2008).[3] Controlled Drug Release from Pharmaceutical Nanocarriers.[3][4][5] Pharmaceutical Research. 3[2]

  • Wang, K., et al. (2015).[5] Amphiphilic p-Sulfonatocalix[4]arene as “Drug Chaperone” for Escorting Anticancer Drugs. Scientific Reports. 1[2]

  • Maiti, K. K., et al. (2021).[5][6] Dynamic self-assembly of mannosylated-calix[4]arene into micelles for the delivery of hydrophobic drugs.[5][6] Journal of Controlled Release. 6

  • Fahmy, S. A., et al. (2018).[7] Investigation of the host-guest complexation between 4-sulfocalix[4]arene and nedaplatin for potential use in drug delivery. Spectrochimica Acta Part A. 7[2]

  • Rahimi, M., et al. (2019).[8] Needle-shaped amphoteric calix[4]arene as a magnetic nanocarrier for simultaneous delivery of anticancer drugs.[8] ResearchGate.[4] 8[2]

Sources

Technical Support Center: Stabilizing 4-Sulfocalixarene in Biological Media

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SCX4-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Supramolecular Division

Introduction: Why is my solution cloudy?

Welcome to the technical support hub for p-sulfonatocalix[4]arene (SCX4) . If you are experiencing precipitation, cloudiness, or inconsistent bio-assay results, you are likely encountering Supra-Amphiphilic Aggregation .

Unlike simple solubility issues, SCX4 aggregation is rarely caused by the molecule itself (which is highly water-soluble,


). Instead, it is caused by interaction-induced assembly . In biological media, SCX4 acts as a "molecular glue," bridging cationic proteins or sequestering salts to form insoluble clusters.

This guide provides the protocols required to maintain monodispersity in PBS, DMEM, and serum-containing environments.

Module 1: The Chemistry of Aggregation (Diagnostic)

Before attempting a fix, identify which of the three failure modes is occurring in your sample.

The Aggregation Triad
  • The Salt Screen (Ionic Strength): High concentrations of

    
     or 
    
    
    
    in PBS screen the negative charges on the sulfonate rim, reducing electrostatic repulsion between calixarene molecules.
  • The Cation Bridge (Divalent Ions):

    
     and 
    
    
    
    (common in cell culture media) bind tightly to the sulfonate rim, acting as bridges between multiple SCX4 units, leading to rapid precipitation.
  • The Protein Corona (Albumin Cross-linking): SCX4 has specific binding sites on Bovine Serum Albumin (BSA). At incorrect stoichiometric ratios, SCX4 can cross-link proteins, causing phase separation.

Visualizing the Failure Mechanism

AggregationMechanism SCX4 Free SCX4 Monomer (Water Soluble) BioMedia Biological Media (PBS / DMEM / Serum) SCX4->BioMedia Guest Cationic Guest (Drug/Peptide) SCX4->Guest Binding Salt High Ionic Strength (>150mM NaCl) BioMedia->Salt Divalent Divalent Cations (Ca2+, Mg2+) BioMedia->Divalent Screening Debye Screening (Reduced Repulsion) Salt->Screening Bridging Coordination Bridging (Cluster Formation) Divalent->Bridging Amphiphile Supra-Amphiphile Formation (Pseudo-Micelles) Guest->Amphiphile Precipitate AGGREGATION / PRECIPITATION Screening->Precipitate Bridging->Precipitate Amphiphile->Precipitate If > CAC

Figure 1: Decision tree showing how environmental factors in biological media transform soluble SCX4 into insoluble aggregates.

Module 2: Preparation Protocols (Prevention)

Do NOT dissolve SCX4 directly into high-salt buffers (PBS) or media containing calcium (DMEM). Follow this stepwise solvation protocol to ensure thermodynamic stability.

Protocol A: The "Stock & Dilute" Method

Objective: Create a stable hydration shell around the sulfonate groups before introducing interfering ions.

StepActionCritical Technical Note
1 Solvation Dissolve SCX4 powder in Milli-Q Water (18.2 MΩ) . Aim for a stock concentration of 10–50 mM .
2 pH Adjustment Check pH. SCX4 is acidic. Adjust to pH 7.0–7.4 using minimal NaOH. Do not use HCl (Chloride ions promote aggregation).
3 Filtration Filter stock through a 0.22 µm PES membrane . Nylon membranes may bind the calixarene.
4 Equilibration Allow the stock to sit for 30 mins at room temperature. This ensures complete hydration of the cavity.
5 Dilution Add the SCX4 stock dropwise into the biological media while vortexing. Never add solid powder to media.
Protocol B: The "Guest-First" Complexation

If you are using SCX4 to solubilize a drug or peptide (e.g., preventing peptide aggregation), the order of addition is critical.

  • Dissolve Guest: Dissolve your cationic drug/peptide in water or low-salt buffer.

  • Dissolve Host: Prepare SCX4 stock in water (as per Protocol A).

  • Complexation: Add SCX4 to the Guest solution.

    • Ratio Rule: Ensure a molar excess of SCX4 (typically 2:1 or 4:1 SCX4:Guest) to fully encapsulate hydrophobic/cationic moieties.

  • Media Introduction: Only after the complex is formed should you dilute the mixture into PBS or DMEM. The complex is often more stable against salt than the free components.

Module 3: Troubleshooting & FAQs

Q1: I added SCX4 to DMEM and it turned cloudy immediately. Why? A: DMEM contains roughly 1.8 mM


. SCX4 binds calcium with high affinity. You have likely formed Calcium-Calixarene coordination polymers.
  • Fix: Use Ca/Mg-free PBS or DMEM for the initial dilution. If divalent ions are biologically necessary, add EDTA (1-2 mM) to chelate free calcium, or ensure SCX4 concentration is kept below 100 µM to avoid macro-clustering.

Q2: Can I use DMSO to dissolve SCX4? A: Avoid if possible. While SCX4 is soluble in DMSO, mixing DMSO stocks into water can cause exothermic "shock" precipitation of the bound guests. SCX4 is highly water-soluble; organic co-solvents are usually unnecessary and introduce toxicity variables.

Q3: My protein assay (BSA) results are erratic with SCX4. A: SCX4 binds BSA. At low concentrations, it binds to specific cationic patches. At high concentrations, it acts as a cross-linker.

  • Fix: Maintain a constant SCX4 concentration across wells. Be aware that SCX4 binding can alter the tertiary structure of BSA, potentially affecting antibody recognition in ELISAs.

Q4: What is the "Safe" concentration range? A:

  • Safe:

    
     in serum-containing media.
    
  • Risk Zone:

    
     (Requires careful buffer optimization).
    
  • High Risk:

    
     in PBS (Likely to salt out).
    

Module 4: Validation (Quality Control)

How do you prove your solution is stable? Visual inspection is not enough.

Standard QC Workflow
MethodMetricAcceptance Criteria
DLS (Dynamic Light Scattering) Hydrodynamic Radius (

)
Monodisperse peak < 2 nm (monomer) or < 10 nm (complex). PDI < 0.2 .
Zeta Potential Surface ChargeShould remain highly negative (

). A shift toward 0 mV indicates screening/aggregation.
NMR (DOSY) Diffusion CoefficientDiffusion rate should match theoretical monomer size. Slow diffusion = aggregates.
Data Interpretation: DLS Profiles
  • Scenario A (Ideal): Single peak at ~1.5 nm. (Free SCX4).

  • Scenario B (Complex): Single peak at ~5–8 nm. (SCX4-Drug host-guest complex).[1][2]

  • Scenario C (Failure): Broad peaks > 100 nm or multiple peaks. (Non-specific aggregation).

References

  • Guo, D. S., et al. (2014). "p-Sulfonatocalix[4]arene-induced amphiphilic aggregation of fluorocarbon surfactant." Science China Chemistry. Link

  • Basilio, N., et al. (2012). "Calixarene-based surfactants: evidence of structural reorganization upon micellization."[3][4] Langmuir. Link

  • Perret, F., et al. (2006). "Protein–calixarene interactions: complexation of Bovine Serum Albumin by sulfonatocalix[n]arenes." Chemical Communications. Link

  • Heydari, M., et al. (2024).[5] "p-Sulfonatocalix[4]arene turns peptide aggregates into an efficient cell-penetrating peptide."[5][6] RSC Advances. Link

  • Tulli, L. G., et al. (2015).[7] "Interfacial binding of divalent cations to calixarene-based Langmuir monolayers." Langmuir. Link

Sources

Addressing common issues in 4-Sulfocalixarene-based sensor development

Technical Support Center: 4-Sulfocalix[4]arene Sensor Development

Status: ONLINE Operator: Senior Application Scientist Topic: Troubleshooting Stability, Selectivity, and Signal Transduction in p-SCX4 Architectures

Introduction

Welcome to the technical support hub for 4-Sulfocalix[4]arene (p-SCX4) sensor development. While p-SCX4 is a premier supramolecular host due to its water solubility and electron-rich hydrophobic cavity, its application in sensing often hits three specific bottlenecks: electrode instability (leaching) , fluorescence data misinterpretation , and nanocomposite aggregation .

This guide moves beyond basic synthesis to address the engineering of reproducible sensors.

Module 1: Electrochemical Sensor Instability

Issue: "My sensor signal drifts significantly after 10-15 cycles."

Diagnosis: The water solubility of p-SCX4 is working against you. If you immobilized the macrocycle via simple adsorption or drop-casting onto a glassy carbon electrode (GCE), it is likely leaching into your aqueous electrolyte during measurement.

Solution: Electropolymeric Entrapment (The "Dopant" Strategy)

Do not rely on adsorption. Instead, use Electropolymerization . By using p-SCX4 as the counter-anion (dopant) during the polymerization of conducting polymers like Polypyrrole (PPy), you permanently entrap the calixarene within the conductive matrix. The p-SCX4 serves two roles: it balances the positive charge of the oxidized polymer backbone and acts as the recognition site.

Protocol: One-Step Electropolymerization of PPy/p-SCX4

Standard Operating Procedure (SOP-EL-04)

  • Pre-treatment: Polish GCE with 0.05 µm alumina slurry; sonicate in ethanol/water (1:1) for 3 mins.

  • Solution Prep:

    • Monomer: 0.1 M Pyrrole (distilled prior to use to remove oxidation products).

    • Dopant/Selector: 0.01 M Sodium p-sulfonatocalix[4]arene.

    • Solvent: Deionized water (degassed with N₂ for 10 mins).

  • Deposition:

    • Technique: Cyclic Voltammetry (CV).[1][2]

    • Range: -0.6 V to +0.8 V (vs. Ag/AgCl).

    • Scan Rate: 50 mV/s.

    • Cycles: 10–15 (Control film thickness to prevent diffusion blocking).

  • Activation: Rinse gently with water. Cycle in monomer-free 0.1 M KCl buffer (pH 7.0) for 5 cycles to stabilize the polymer backbone.

Mechanism Visualization

The following diagram illustrates how p-SCX4 is locked into the polymer matrix during oxidation.

Electropolymerizationcluster_0Solution Phasecluster_1Electrode Surface (Anodic)PyrrolePyrrole MonomerOxidationOxidation (+0.8V)Pyrrole->OxidationDiffusionSCX4p-SCX4 Anion (-4)PolymerPolypyrrole Backbone (+)SCX4->PolymerElectrostatic Entrapment(Charge Balance)Oxidation->PolymerRadical CouplingResultStable PPy/p-SCX4Composite FilmPolymer->Result

Caption: p-SCX4 acts as a large, immobile dopant, electrostatically locked into the growing polypyrrole chain.

Module 2: Fluorescence Quenching Anomalies

Issue: "My Stern-Volmer plot is non-linear (concave upward). Is my data bad?"

Diagnosis: Your data is likely correct, but your interpretation model is too simple. A concave upward plot in p-SCX4 systems usually indicates simultaneous Static and Dynamic Quenching .

  • Dynamic: Collisional quenching (diffusion controlled).

  • Static: Formation of a ground-state host-guest complex (the actual sensing event).[3]

Troubleshooting Guide: Validating the Mechanism

To claim "sensing," you must prove static quenching (complex formation). You must run the assay at two different temperatures.

ParameterDynamic QuenchingStatic Quenching (Sensing)
Mechanism Collision in excited stateGround-state complex formation
Temperature Effect

Increases with Temp (Faster diffusion)

Decreases with Temp (Complex dissociation)
Lifetime (

)

(Changes)

(Unchanged)
Logic Flow for Data Analysis

Use this decision tree to select the correct quenching constant (

QuenchingLogicStartStern-Volmer Plot Shape?LinearLinearStart->LinearUpwardConcave UpwardStart->UpwardTempCheckCheck Temperature DependenceLinear->TempCheckModelF0/F = (1 + K_D[Q])(1 + K_S[Q])Upward->ModelUse Extended SV EquationRes1Ksv decreases w/ Temp= STATIC (Complexation)TempCheck->Res1Res2Ksv increases w/ Temp= DYNAMIC (Collision)TempCheck->Res2

Caption: Decision tree for interpreting fluorescence quenching data in host-guest systems.

Module 3: Selectivity & pH Tuning

Issue: "The sensor binds to every metal cation, not just my drug target."

Diagnosis: p-SCX4 is a "promiscuous" host because its sulfonate rim attracts any cation, and its cavity binds any hydrophobic moiety. Solution: Exploit Host-Assisted Guest Protonation . You can tune selectivity by adjusting the pH to a window where your organic target is protonated (positive) but competing metal ions are less active or masked.

The "Binding Switch" Concept

p-SCX4 can shift the pKa of a guest amine by ~2 units [4].

  • pH < 2: Sulfonates protonate (become neutral); binding capacity drops.

  • pH 2–6: Sulfonates are anionic; Amine guest is cationic. Optimal Binding.

  • pH > 9: Amine guest deprotonates (becomes neutral); binding is lost.

Experiment: Run a pH titration (pH 2.0 to 10.0) monitoring signal intensity. You will likely find a "bell curve" response. Lock your buffer to the peak of this curve (usually pH 5.5–6.5 for drug sensing) to maximize specific host-guest interactions over non-specific metal adsorption.

Module 4: Nanocomposite Fabrication (GO/rGO)

Issue: "My p-SCX4/Graphene Oxide suspension precipitates after 1 hour."

Diagnosis: While p-SCX4 is a dispersant, simply mixing it with GO often leads to instability due to competing

Protocol: Wet Chemical Synthesis of SCn-rGO

To create a stable "ink" for electrode modification:

  • Mix: Combine GO dispersion (1 mg/mL) with p-SCX4 (excess, 4:1 mass ratio).

  • Reduction: Add Hydrazine hydrate or Ascorbic acid (green alternative).

  • Heat: 90°C for 12 hours.

  • Mechanism: The p-SCX4 molecules adsorb onto the graphene sheets via

    
     stacking during the reduction process. The negative sulfonate groups then provide electrostatic repulsion, preventing the reduced graphene oxide (rGO) from aggregating [3].
    

References

  • Guo, D.-S., & Liu, Y. (2014). Calixarene-based supramolecular polymerization in solution. Chemical Society Reviews. Link

  • Bozkurt, S., et al. (2019). Polypyrrole/p-sulfonatocalix[4]arene based electrochemical sensor for dopamine detection.[4] Microchemical Journal. Link

  • Chen, Y., et al. (2013).[2] Supramolecular assembly of sulfonated calixarenes on graphene for electrochemical sensing. ACS Applied Materials & Interfaces. Link

  • Nau, W. M., et al. (2006). Analysis of host-assisted guest protonation exemplified for p-sulfonatocalix[4]arene.[5] Chemistry - A European Journal. Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. (Standard text for Static/Dynamic quenching differentiation). Link

Mitigating interference in spectroscopic analysis of 4-Sulfocalixarene

Technical Support Center: 4-Sulfocalix[4]arene Spectroscopic Analysis

Introduction

Welcome to the Advanced Technical Support Center. If you are analyzing host-guest interactions involving 4-Sulfocalix[4]arene (4-SCX) , you are likely encountering non-linear Stern-Volmer plots, disappearing NMR signals, or inconsistent binding constants.[1]

4-SCX is a "super-acidic" macrocycle (first pKₐ < 1) with a distinct UV footprint (~276–280 nm).[1] It is not an inert scaffold; it is an active optical and chemical participant in your analyte matrix. This guide bypasses generic advice to address the specific physicochemical interferences inherent to this supramolecular host.

Module 1: Optical Interference (UV-Vis & Fluorescence)

The Issue: Non-Linear Binding Isotherms

User Complaint: "My fluorescence titration data fits poorly to a 1:1 binding model, or I see a downward curvature in my Stern-Volmer plots at high host concentrations."

Root Cause: The Inner Filter Effect (IFE) 4-SCX possesses a strong absorption band centered at 276–280 nm [1].[1] If your guest molecule (fluorophore) is excited in this region (e.g., Tryptophan, Tyrosine, or many drug candidates), the host itself absorbs the excitation energy before it reaches the guest. This is a radiative error, not a chemical quenching event, and it artificially lowers the observed fluorescence intensity (

Protocol: Mathematical Correction of IFE

Do not rely solely on dilution. You must mathematically recover the "true" fluorescence (

1

Step-by-Step Correction Workflow:

  • Parallel Measurement: For every fluorescence data point, measure the absorbance (

    
    ) of the solution at both the excitation (
    
    
    ) and emission (
    
    
    ) wavelengths.
  • Apply the Correction Equation:

    
    
    Note: This approximation holds valid when 
    
    
    .[1] Above this, geometric corrections (considering cuvette path length and beam geometry) are required.
  • Re-plot Isotherms: Fit the

    
     values to your binding model.
    
Visualization: IFE Correction Logic

IFE_CorrectionStartRaw Fluorescence(F_obs) MeasuredMeasureAbsMeasure Absorbance(A_ex & A_em)Start->MeasureAbsParallel RunApplyApply to F_obs(F_corr)Start->ApplyInput DataCalcFactorCalculate Correction Factor10^((A_ex + A_em)/2)MeasureAbs->CalcFactorInput DataCalcFactor->ApplyMultiplyFitFit Binding Isotherm(K_a Determination)Apply->FitCorrected Dataset

Figure 1: Logical workflow for correcting Inner Filter Effects in 4-SCX titrations. Parallel absorbance measurements are mandatory for accurate binding constant determination.

Module 2: NMR Spectroscopy Troubleshooting

The Issue: "Ghost" Protons and Broad Peaks

User Complaint: "I cannot see the phenolic protons in my

Root Cause: Chemical Exchange & Solvent Suppression [1]

  • Deuterium Exchange: The phenolic protons of 4-SCX are highly acidic (pKₐ values span <1 to >11) [2]. In

    
    , they exchange rapidly with deuterium and vanish.
    
  • Intermediate Exchange Rate: If the guest exchange rate (

    
    ) between the free and bound state is comparable to the NMR time scale (
    
    
    ), peaks broaden or coalesce into the baseline.
Technical Insight: The pH Factor

4-SCX conformation is pH-dependent.[1] At neutral pH, the sulfonate groups are ionized, but the phenolic rim retains hydrogen bonds that stabilize the "cone" conformation. Disrupting this network (e.g., high pH) can flatten the cone, altering binding kinetics.

Troubleshooting Guide: NMR Optimization
SymptomProbable CauseCorrective Action
Missing Phenolic -OH Solvent Exchange (

)
Switch to DMSO-d6 or MeCN-d3 (if solubility permits) to observe H-bonding.[1]
Broad Guest Peaks Intermediate ExchangeVariable Temperature (VT) NMR . Lowering T slows exchange (sharpening bound/free peaks); Raising T averages them.[1]
HDO Signal Overlap Water SuppressionUse excitation sculpting or WET suppression sequences instead of standard presaturation, which may suppress exchangeable protons of interest.
Chemical Shift Drift pH variation during titrationUse a deuterated buffer (e.g., Phosphate buffer in

, pD adjusted) rather than unbuffered

.
Visualization: NMR Decision Matrix

NMR_TroubleshootingProblemNMR Signal IssueTypeBroadening or Disappearance?Problem->TypeDisappearSignal DisappearedType->DisappearBroadPeaks BroadenedType->BroadCheckSolventSolvent is D2O?Disappear->CheckSolventCheckRateExchange Rate IssueBroad->CheckRateActionDMSOSwitch to DMSO-d6(Prevent H/D Exchange)CheckSolvent->ActionDMSOYes (Phenolic -OH lost)ActionVTRun VT-NMR(Cool to -20°C or Heat to 50°C)CheckRate->ActionVTModulate Kinetics

Figure 2: Decision tree for diagnosing and resolving 4-SCX NMR spectral anomalies.

Module 3: Purity & Competitive Binding

The Issue: Inconsistent Values

User Complaint: "My binding constant (

Root Cause: Salt Competition & Water Content Commercial 4-SCX often contains:

  • Residual Salts: Synthesis involves sulfonation with

    
     followed by neutralization (often NaCl or KCl).[1] 
    
    
    ions bind competitively to the sulfonate rim, screening the electrostatic attraction for your cationic guest [3].
  • Water: 4-SCX is highly hygroscopic (up to 25% water by weight) [4].[1] Weighing the solid without correction leads to gross errors in calculated concentration.

Protocol: Purification & Preparation[1][2][3]

1. Desalting (Crucial for


 Accuracy):
  • Method: Reverse-Phase HPLC or Dialysis.[1]

  • HPLC: Use a C18 semi-preparative column.[2]

    • Mobile Phase A: Water + 0.1% TFA.[2]

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 0-20% B is usually sufficient as 4-SCX is very polar.[1]

  • Dialysis: Use a membrane with MWCO < 500 Da (4-SCX MW ~750-850 Da depending on counterions).[1] Dialyze against Milli-Q water for 48 hours, changing water every 6 hours.

2. Concentration Determination:

  • Do not trust the balance.

  • Prepare a stock solution based on weight.

  • Verify concentration using UV-Vis extinction coefficients (

    
    ).[1]
    
    • 
       (Verify specific batch 
      
      
      in pure water).[1]

FAQ: Rapid Fire Troubleshooting

Q: Can I use Methanol as a co-solvent? A: Use caution. Methanol can compete for the cavity (inclusion complex) or alter the hydrogen bonding network of the lower rim. Acetonitrile is generally preferred as a non-competitive co-solvent for 4-SCX [5].[1]

Q: Why does my solution turn pink/orange over time? A: Oxidation of phenolic units or trace impurities (like azo-coupling byproducts if synthesized via diazo routes).[1] Ensure the sample is stored in the dark and check pH; high pH accelerates oxidation.

Q: My guest is positively charged. Why is binding weak? A: Check your buffer ionic strength. High salt concentrations (e.g., >100 mM PBS) screen the electrostatic attraction between the anionic sulfonates and your cationic guest. Use low-salt buffers (10-20 mM) for initial affinity checks.[1]

References

  • UV-Vis Characterization: Molecular Modelling Comparisons, Optical and Band Gap Characterisation of 4-Sulfocalix[4]arene Thin Film. ResearchGate.[3] Link

  • pKa & Acidity: pKa Determination of water-soluble calix[4]arenes. ResearchGate.[3] Link

  • Cation Competition: Host–guest interactions between p-sulfonatocalix[4]arene... and metal cations: a DFT/SMD study. NIH/PubMed.[1] Link

  • Commercial Purity/Water Content: 4-Sulfocalix[4]arene Product Specification. Sigma-Aldrich.[1][4] Link[1]

  • Solvent Effects: N-Arylsulfonamidocalix[4]arenes with narrow pH-responsive binding.[1][5] NIH. Link

Validation & Comparative

The Aqueous Advantage: 4-Sulfocalix[n]arene vs. Native Calixarenes in Molecular Recognition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of supramolecular chemistry, the transition from p-tert-butylcalix[n]arene (Native) to p-sulfonatocalix[n]arene (SCX) represents a fundamental shift from organic-phase host-guest chemistry to aqueous-phase molecular recognition.[1] While native calixarenes rely on hydrophobic encapsulation in organic solvents, 4-sulfocalixarenes introduce a water-soluble, electron-rich cavity capable of high-affinity cation-


 interactions .[1]

This guide objectively compares these two classes, focusing on the superior utility of SCX in drug delivery and biological sensing, supported by experimental protocols and comparative data.

Part 1: The Physicochemical Divide

The critical differentiator between 4-sulfocalixarenes and their native precursors is the upper-rim functionalization. This structural modification inverts the solubility profile and the dominant binding forces.

Structural & Solubility Comparison
FeatureNative (p-tert-butylcalix[n]arene) 4-Sulfocalix[n]arene (SCX)
Upper Rim Group tert-Butyl (Hydrophobic)Sulfonate (

) (Hydrophilic/Anionic)
Solvent Compatibility

, Toluene, DCM
Water (

M), Buffer,

Cavity Nature Electron-rich

-cavity (Hydrophobic)
Electron-rich

-cavity + Anionic Rim
Conformational Flexibility Rigid (Cone) for n=4; Flexible for n=6,8Rigid (Cone) for n=4; Flexible (Pleated Loop) for n=6,8
Primary Binding Force Hydrophobic Effect, CH-

Electrostatic , Cation-

, Hydrophobic Effect
The Mechanistic Shift

Native calixarenes bind neutral guests inside their cavity to escape the bulk organic solvent. In contrast, SCX operates in water, where the non-classical hydrophobic effect combines with strong electrostatics. The sulfonate groups act as "anchors" for positively charged guests (e.g., quaternary ammoniums), guiding them into the electron-rich aromatic cavity.

BindingMechanism cluster_native Native Calixarene (Organic Phase) cluster_scx 4-Sulfocalixarene (Aqueous Phase) NativeHost p-tert-butyl Host HydrophobicComplex Inclusion Complex (Van der Waals) NativeHost->HydrophobicComplex Cavity Filling NeutralGuest Neutral Guest (e.g., Toluene) NeutralGuest->HydrophobicComplex SCXHost SCX Host (Anionic Rim) ElectrostaticComplex Deep Inclusion (Cation-Pi + Electrostatic) SCXHost->ElectrostaticComplex Ion Pairing CationicGuest Cationic Guest (e.g., Acetylcholine) CationicGuest->ElectrostaticComplex Cation-Pi

Figure 1: Mechanistic divergence. Native calixarenes rely on cavity filling (Van der Waals), while SCX leverages a dual-mode Electrostatic/Cation-


 mechanism for high-affinity aqueous binding.

Part 2: Performance in Molecular Recognition

Binding Affinity ( )

SCX derivatives consistently outperform native calixarenes and even Cyclodextrins (CDs) when targeting cationic drugs or amino acids.

  • Amino Acid Recognition: SCX-4 shows high affinity for basic amino acids (Arginine, Lysine) due to the specific interaction between the ammonium group of the guest and the sulfonates of the host.

  • Drug Solubilization: In a comparative study of Niclosamide (anthelmintic drug), SCX-6 showed superior solubilization capacity compared to

    
    -Cyclodextrin, though slightly lower than HP-
    
    
    
    -CD. However, the combination of SCX-6 and CD showed a synergistic additive effect.[2]
Toxicity and Biocompatibility

A critical advantage of SCX over native calixarenes is biocompatibility.

  • Hemolysis: SCX derivatives show negligible hemolytic activity at concentrations

    
     mM.[2] Native calixarenes are generally cytotoxic due to membrane disruption.
    
  • Comparison: SCX-4 is often termed a "Cyclodextrin analog" regarding safety, but with a distinct selectivity profile for nitrogen-bearing drugs.

Comparative Data Summary
Guest MoleculeHost SystemBinding Constant (

)
Primary Interaction
Acetylcholine SCX-4

Cation-

+ Electrostatic
Acetylcholine

-Cyclodextrin

Hydrophobic Inclusion
Meloxicam SCX-4-Naphthalene

Solubilization
Hydrophilic Shielding
Lysine SCX-4

Ammonium-Sulfonate Bridge
Toluene Native Calix[4]

(in

)
CH-

Part 3: Experimental Protocols

Protocol A: Determination of by NMR Titration

This is the "Gold Standard" for validating SCX host-guest interactions. Unlike UV-Vis, NMR provides structural insight into the binding geometry (e.g., upfield shifts of guest protons indicate deep cavity inclusion).

Objective: Determine the association constant (


) of SCX-4 with a cationic drug.

Reagents:

  • Host: 4-Sulfocalix[4]arene (Sodium salt).

  • Guest: Drug molecule (HCl salt).

  • Solvent:

    
     (buffered to pH 7.2 with phosphate buffer to prevent pH shifts during titration).
    

Workflow:

  • Stock Preparation:

    • Prepare Host Stock (H): 10 mM SCX-4 in

      
       buffer.
      
    • Prepare Guest Stock (G): 1 mM Drug in

      
       buffer.
      
  • Titration Loop:

    • Place 500

      
      L of Guest Stock  in the NMR tube.
      
    • Record initial spectrum (

      
      ).
      
    • Add aliquots (e.g., 10-50

      
      L) of Host Stock .
      
    • Crucial Step: Shake vigorously and equilibrate for 2 mins.

    • Record spectrum (

      
      ). Repeat until Host:Guest ratio reaches ~10:1.
      
  • Data Analysis:

    • Track the Chemical Shift Change (

      
      ) of a specific guest proton (usually one entering the cavity).
      
    • Plot

      
       vs. 
      
      
      
      concentration.
    • Fit data to a 1:1 binding isotherm (Benesi-Hildebrand or non-linear regression).

NMR_Protocol Start Start: Guest in D2O Buffer AddHost Add Aliquot of SCX Host Start->AddHost Equilibrate Equilibrate (2 min) AddHost->Equilibrate Measure Measure 1H NMR (Track Chemical Shift) Equilibrate->Measure Check Saturation Reached? Measure->Check Check->AddHost No Calculate Non-Linear Regression Calculate Ka Check->Calculate Yes (Plateau)

Figure 2: Step-by-step NMR titration workflow for determining binding constants (


).
Protocol B: Phase Solubility Study (Higuchi-Connors)

Used to quantify the solubility enhancement of a poorly soluble drug by SCX.

  • Setup: Add excess drug (solid) to vials containing increasing concentrations of SCX (0 to 50 mM) in water.

  • Equilibration: Shake at constant temperature (e.g., 25°C) for 48-72 hours.

  • Filtration: Filter suspensions through a 0.45

    
    m membrane to remove undissolved drug.
    
  • Quantification: Analyze filtrate by HPLC or UV-Vis.

  • Calculation: Plot [Drug Dissolved] vs. [SCX].

    • Type

      
      : Linear increase (1:1 complex).
      
    • Type

      
      : Solubility limits reached (precipitation of complex).
      
    • Formula:

      
       where 
      
      
      
      is intrinsic solubility.

Part 4: References

  • Guo, D. S., & Liu, Y. (2014).[1][3] Supramolecular Chemistry of p-Sulfonatocalix[n]arenes and Its Biological Applications. Accounts of Chemical Research. Link

  • Da Silva, E., et al. (2004).[3] Haemolytic properties of some water-soluble para-sulphonato-calix-[n]-arenes. International Journal of Pharmaceutics. Link

  • Yang, W., & de Villiers, M. M. (2005). Effect of 4-sulphonato-calix[n]arenes and cyclodextrins on the solubilization of niclosamide, a poorly water soluble anthelmintic.[4] AAPS PharmSciTech. Link

  • Bonal, C., et al. (2001). A comparative study of the determination of the stability constants of inclusion complexes of p-sulfonatocalix[4]arene with amino acids by RP-HPLC and 1H NMR. Journal of the Chemical Society, Perkin Transactions 2.[5] Link

  • Shinkai, S., et al. (1984).[1] New Water-soluble Host Molecules Derived from Calix[6]arene.[1][6] Tetrahedron Letters. Link

Sources

Optimizing Protein Crystallizability: A Comparative Efficacy Guide to Sulfonated Calix[n]arenes (n=4, 6, 8)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: The choice of sulfonated calix[n]arene size is not merely about scale but about selecting a distinct supramolecular mechanism.

  • Use p-sulfonatocalix[4]arene (sclx₄) for Surface Entropy Reduction . It acts as a discrete "cap" for single lysine/arginine residues, reducing local flexibility and promoting crystal contact formation without inducing massive aggregation.

  • Use p-sulfonatocalix[6]arene (sclx₆) for Dimer-Mediated Assembly . It often forms self-associated dimers that act as extended linkers between protein molecules, useful when a longer "molecular glue" is required.

  • Use p-sulfonatocalix[8]arene (sclx₈) for Porous Framework Construction . Its large cavity and high charge density allow it to mask large cationic patches and mediate complex, often porous, 3D networks ("Bigger is Better" effect).

The Supramolecular Logic: Why Calixarenes Work

Protein crystallization often fails due to surface heterogeneity and high conformational entropy of surface side chains (particularly Lysine and Arginine). Sulfonated calixarenes address this by acting as Molecular Glues .[1]

Unlike simple salts or precipitants, these macrocycles possess a hydrophobic cavity and a rim of anionic sulfonate groups. This dual nature allows them to:

  • Encapsulate (Endo-bind): The hydrophobic cavity hosts the aliphatic chain of Lys/Arg.

  • Bridge (Exo-bind): The anionic rim forms salt bridges with the cationic head groups of the protein.

  • Assembly (Synthon): The calixarene itself acts as a rigid node (supramolecular synthon) in the crystal lattice.

Mechanism Visualization

The following diagram illustrates the distinct binding modes of the different calixarene sizes.

CalixareneMechanism cluster_Calix4 Calix[4]arene: The Capper cluster_Calix6 Calix[6]arene: The Linker cluster_Calix8 Calix[8]arene: The Framework Builder Protein Target Protein (Cationic Surface Patch) C4 sclx4 (Small Cavity) Protein->C4 C6 sclx6 (Medium Cavity) Protein->C6 C8 sclx8 (Large Cavity) Protein->C8 Action4 Encapsulates Single Lysine Reduces Surface Entropy C4->Action4 Result4 Discrete Capping (Binary Complex) Action4->Result4 Action6 Forms Face-to-Face Dimers Acts as Extended Linker C6->Action6 Result6 Dimer-Mediated Assembly Action6->Result6 Action8 Masks Large Patches High Charge Density C8->Action8 Result8 Porous 3D Frameworks (Protein-Macrocycle Network) Action8->Result8

Figure 1: Mechanistic differentiation of sulfonated calix[n]arenes in protein crystallization. Note the progression from discrete capping (n=4) to complex framework assembly (n=8).

Comparative Efficacy Analysis

The following table synthesizes experimental data regarding the structural and functional differences of the three primary sulfonated calixarenes.

Featurep-sulfonatocalix[4]arene (sclx₄)p-sulfonatocalix[6]arene (sclx₆)p-sulfonatocalix[8]arene (sclx₈)
Cavity Diameter ~3.0 Å (Cone conformation)~7.6 Å (Variable conformation)~11.7 Å (Pleated loop)
Primary Binding Target Single Lysine/Arginine side chainLarger hydrophobic patches; often self-dimerizesLarge cationic patches; can encapsulate larger guests
Binding Interface Area ~200 Ų~300–400 Ų>500 Ų (High affinity)
Crystallization Mode Surface Entropy Reduction: Caps flexible residues to create a rigid surface for lattice contacts.Supramolecular Linker: Often forms "double-cone" dimers that bridge two protein molecules.Framework Builder: Acts as a major structural node, often creating open, porous lattices (>60% solvent).
Oligomerization Rare; usually monomeric binding.Common; forms face-to-face dimers mediated by H-bonds or ions.High; can stack or cluster, leading to "switch on/off" assembly behavior.
Best Use Case Improving resolution of compact globular proteins (e.g., Cytochrome c).When sclx₄ fails to induce nucleation; requires larger "glue" span.Creating porous protein frameworks or crystallizing proteins with large cationic surfaces.[2][3]
Key Experimental Insight: The "Bigger is Better" Phenomenon

Research by Crowley et al. indicates a hierarchy in binding affinity where sclx₈ > sclx₆ > sclx₄.

  • sclx₈ often dominates in competitive binding scenarios due to its massive charge density (8 anionic sulfonate groups) and flexible conformation, allowing it to "mold" onto the protein surface.

  • sclx₄ is more specific. It requires a distinct, accessible lysine. If the lysine is sterically hindered, sclx₄ will fail where sclx₈ might succeed by binding a broader patch.

Detailed Experimental Protocol: Screening Calixarenes

This protocol is designed to be self-validating. It includes a "Pre-Screening Solubility Test" to prevent wasting protein on heavy precipitation conditions.

Materials
  • Stock Solutions: 100 mM aqueous solutions of sclx₄, sclx₆, and sclx₈. (Adjust pH to ~7.0 if highly acidic).[4]

  • Protein: >5 mg/mL, in low salt buffer (10-20 mM). Avoid high concentrations of competing ions (e.g., >200 mM NaCl) or competitive binders (e.g., spermine) unless intended for ternary systems.

Workflow Visualization

ScreeningProtocol Start Start: Purified Protein SolubilityTest Step 1: Solubility Threshold (Titrate Calixarene into Protein) Start->SolubilityTest Decision Precipitation? SolubilityTest->Decision HighConc Reduce Ratio (Try 1:1 or 1:2) Decision->HighConc Yes (Immediate) Optimal Proceed to Crystallization (Ratio just below precip point) Decision->Optimal No (Clear/Opalescent) HighConc->SolubilityTest Retest Setup Step 2: Co-Crystallization (Hanging Drop) Optimal->Setup Screen Step 3: Sparse Matrix Screen (e.g., JCSG+, Index) Setup->Screen Analysis Step 4: Analyze Hits (Check for Calixarene in density) Screen->Analysis

Figure 2: Optimized screening workflow for calixarene-mediated crystallization. The critical step is the solubility threshold determination to avoid immediate amorphous precipitation.

Step-by-Step Methodology
  • Solubility Threshold Determination (The "Drop Test"):

    • In a Terasaki plate or on a coverslip, mix 1 µL of protein with increasing molar equivalents of calixarene (1:1, 1:2, 1:5, 1:10).

    • Observation: Look for immediate heavy precipitation.

    • Goal: Identify the ratio that maintains solubility or causes slight opalescence (indicating proximity to the nucleation zone).

    • Note: sclx₈ is more likely to cause precipitation than sclx₄ due to its cross-linking ability.

  • Co-Crystallization Setup:

    • Prepare the protein-calixarene complex solution at the optimized ratio (typically 1:2 to 1:5) and incubate for 30 minutes at 4°C.

    • Set up hanging drop vapor diffusion plates using standard sparse matrix screens (e.g., JCSG+, PEG/Ion).

    • Drop Ratio: 1 µL Complex + 1 µL Reservoir.

  • Additives (Optional but Recommended):

    • Magnesium (MgCl₂): Often aids in mediating the interaction between the sulfonate groups and the protein carboxylates.

    • Zinc (Zn(OAc)₂): Can form coordination clusters with calixarenes, creating ternary frameworks.

  • Data Analysis & Validation:

    • Upon solving the structure, inspect the electron density maps (Fo-Fc) specifically for the cup-shaped density of the calixarene.

    • sclx₄: Look for a ~10 Å diameter cup capping a lysine.

    • sclx₈: Look for a larger, pleated loop structure, potentially bridging multiple symmetry mates.

References

  • Protein–Calixarene Complexation: From Recognition to Assembly Source: Accounts of Chemical Research (ACS Publications) Crowley, P. B. et al. (2022) [Link]

  • Calixarene-mediated assembly of a small antifungal protein Source: IUCrJ / ResearchGate Alex, J. M., Rennie, M. L., et al. (2019) [Link][2]

  • Tuning Protein Frameworks via Auxiliary Supramolecular Interactions Source: ACS Nano Engilberge, S., Rennie, M. L., Dumont, E., & Crowley, P. B. (2019) [Link][2]

  • Phosphonated Calixarene as a "Molecular Glue" for Protein Crystallization Source: Crystal Growth & Design Alex, J. M., Rennie, M. L., Volpi, S., et al. (2018) [Link][2]

  • Thermodynamic study of p-sulfonated calixarene complexes in aqueous solution Source: Journal of the Chemical Society, Perkin Transactions 2 Arena, G. et al. [Link]

Sources

Structural validation of 4-Sulfocalixarene-protein complexes by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Structural Validation of 4-Sulfocalixarene-Protein Complexes by X-ray Crystallography[1][2][3][4][5]

Executive Summary

This technical guide evaluates the efficacy of 4-sulfocalix[n]arenes (specifically p-sulfonatocalix[4]arene, sclx₄) as supramolecular chaperones for protein crystallization and structural validation. Unlike traditional precipitants (PEGs, salts) that rely on excluded volume effects, 4-sulfocalixarenes function as "molecular glues," specifically targeting cationic surface patches (Lys, Arg) to mediate novel crystal contacts. This guide compares their performance against alternative macrocycles (cyclodextrins) and standard additives, providing validated protocols for co-crystallization and structure solution.

Introduction: The "Molecular Glue" Paradigm

Structural validation of protein-ligand complexes is often bottlenecked by the inability to obtain diffraction-quality crystals. 4-Sulfocalixarenes have emerged as a powerful class of additives that do not merely occupy space but actively engineer the crystal lattice.

  • Mechanism of Action: The anionic sulfonate rim of sclx₄ binds electrostatically to basic residues (Lysine/Arginine) on the protein surface. The hydrophobic cavity can encapsulate side chains (endo-binding), while the outer rim mediates contacts with neighboring protein molecules (exo-binding).

  • The Advantage: This dual functionality reduces surface entropy and creates symmetric "caps" on heterogeneous protein surfaces, facilitating lattice assembly where traditional screens fail.

Comparative Analysis: 4-Sulfocalixarenes vs. Alternatives

The following analysis compares 4-Sulfocalix[4]arene (sclx₄) against Cyclodextrins (CDs) and Polyethylene Glycols (PEGs) in the context of structural biology.

Table 1: Performance Comparison of Crystallization Chaperones
Feature4-Sulfocalix[4]arene (sclx₄) Cyclodextrins (α, β, γ-CD) Standard PEGs (e.g., PEG 3350)
Primary Interaction Electrostatic & Hydrophobic (Cation-π)Hydrophobic Host-GuestExcluded Volume / Depletion
Target Residues Lys, Arg (Surface Patches)Trp, Phe, Tyr (Aromatic)Non-specific (Solvent shell)
Lattice Effect Active Mediator (Forms crystal contacts)Passive Filler / SolubilizerPassive Crowding Agent
Complex Stability High (

often

M range)
Moderate (mM range for proteins)Low (Non-interacting)
Resolution Impact Often improves resolution (rigidifies loops)Neutral (may disorder loops)Variable
Best Application Cationic proteins , flexible surface loopsHydrophobic drug complexesGeneral screening
Table 2: Variant Analysis – Sclx₄ vs. Sclx₆ vs. Sclx₈
VariantCavity SizeFlexibilityBinding ModeStructural Outcome
sclx₄ SmallRigid Cone1:1 (Encapsulates 1 Lys/Arg)Compact Lattices
sclx₆ MediumModerateBridging (Binds patches)Linear Assemblies
sclx₈ LargeHigh (Flexible)Multi-site / ClusteringPorous Frameworks (High Solvent Content)

Expert Insight: For initial structural validation, sclx₄ is the recommended starting point due to its defined conformation and high specificity for lysine residues, which minimizes disorder in the electron density map. Use sclx₈ if the goal is to engineer porous bio-materials or if the protein has large, disordered cationic tails.

Experimental Protocol: Co-Crystallization & Validation

This protocol is designed for the structural validation of a target protein using sclx₄ as a crystallization chaperone.

Phase 1: Sample Preparation
  • Protein Purity: Ensure protein is >95% pure. Buffer should be low ionic strength (10–50 mM) to maximize electrostatic interaction with the calixarene. Avoid high concentrations of competing salts (e.g., >200 mM NaCl) initially.

  • Ligand Preparation: Dissolve 4-sulfocalix[4]arene sodium salt in water to a 100 mM stock. Adjust pH to match protein buffer if necessary.

  • Complex Formation:

    • Mix Protein:Calixarene at a 1:5 to 1:10 molar ratio .

    • Incubate at 4°C for 30–60 minutes.

    • Note: If heavy precipitation occurs immediately, reduce ratio to 1:2 or increase ionic strength slightly.

Phase 2: Crystallization Screening
  • Method: Hanging drop or Sitting drop vapor diffusion.

  • Screening Matrix: Use sparse matrix screens (e.g., JCSG+, Index) supplemented with the calixarene complex.

  • Drop Ratio: 1 µL Complex + 1 µL Reservoir Solution.

Phase 3: Data Collection & Structure Solution
  • Cryo-protection: Sclx complexes are often robust; standard glycerol or ethylene glycol cryos are compatible.

  • Diffraction: Collect data at 100 K.

  • Phasing: Use Molecular Replacement (MR) with the apo-protein structure.

  • Refinement:

    • Inspect difference maps (

      
      ) for "cup-shaped" density near Lys/Arg residues.
      
    • Place the sclx₄ ligand (PDB Ligand ID: 4SC ).

    • Restrain the sulfonate groups if geometry is distorted at low resolution.

Visualizing the Workflow

The following diagrams illustrate the decision logic and interaction mechanism for structural validation.

Diagram 1: Co-Crystallization Decision Tree

G Start Target Protein (Cationic Surface?) Calc_pI Calculate pI & Identify Lys/Arg Patches Start->Calc_pI Mix Mix Protein + sclx4 (Ratio 1:5) Calc_pI->Mix Precip Immediate Precipitation? Mix->Precip Opt_Salt Increase Salt / Reduce Ratio to 1:2 Precip->Opt_Salt Yes Screen Setup Vapor Diffusion (Sparse Matrix) Precip->Screen No Opt_Salt->Screen Result Crystal Growth? Screen->Result Opt_Var Switch to sclx6 or sclx8 (Flexible Linkers) Result->Opt_Var No Diffraction Collect X-ray Diffraction & MR Phasing Result->Collect Diffraction > 3Å Opt_Var->Mix Validation Validate Ligand Density (Place 4SC) Collect->Validation

Caption: Decision tree for optimizing protein crystallization using 4-sulfocalixarene additives.

Diagram 2: Mechanism of Lattice Assembly

Mechanism cluster_0 Interaction Mode Protein Protein Molecule (Disordered Surface) Complex Binary Complex (Surface Entropy Reduced) Protein->Complex Lys/Arg Binding Sclx 4-Sulfocalixarene (Anionic Host) Sclx->Complex Electrostatic Steering Lattice Ordered Crystal Lattice (Mediated Contacts) Complex->Lattice Molecular Glue Effect Endo Endo-binding: Encapsulates Side Chain Complex->Endo Exo Exo-binding: Binds Surface Patch Complex->Exo

Caption: Mechanism showing how calixarenes transition proteins from disordered states to ordered lattices.

Supporting Data & Case Studies

Case Study A: Cytochrome c (PDB: 3TYI)
  • Challenge: Validating the multi-site binding of supramolecular ligands.

  • Method: Co-crystallization with sclx₄.[2][3][4][6]

  • Result: The X-ray structure revealed three distinct binding sites where sclx₄ encapsulated Lys4, Lys89, and explored the surface dynamically.[3][5]

  • Validation: This confirmed NMR titration data and demonstrated the "hopping" mechanism of the calixarene on the protein surface.[1][3]

  • Outcome: Resolution 1.40 Å , proving sclx₄ acts as a specific crystallization chaperone without disrupting the native fold.

Case Study B: Penicillium Antifungal Protein (PAF) (PDB: 6HA4)[4]
  • Challenge: PAF failed to crystallize using standard commercial screens.

  • Solution: Addition of sclx₄, sclx₆, and sclx₈.

  • Result: All three variants induced crystallization. Sclx₄ yielded the highest resolution (1.33 Å ).[4]

  • Key Finding: The calixarene mediated crystal contacts that were otherwise impossible, acting effectively as a "molecular glue" between PAF monomers.

References

  • RCSB PDB. (2012). 3TYI: Crystal Structure of Cytochrome c - p-Sulfonatocalix[4]arene Complexes. Link

  • Crowley, P. B., & Pellegrini, E. (2012). Protein assembly mediated by sulfonatocalix[4]arene. Royal Society of Chemistry. Link

  • Crowley, P. B. (2022).[5] Protein–Calixarene Complexation: From Recognition to Assembly. Accounts of Chemical Research. Link[2]

  • RCSB PDB. (2019). 6HA4: Crystal structure of PAF - p-sulfonatocalix[4]arene complex. Link

  • McGovern, R. E., et al. (2014).[7] Protein assembly mediated by sulfonatocalix[4]arene. PubMed. Link

Sources

A critical review of the applications of 4-Sulfocalixarene vs 4-Sulfocalixarene

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision vs. Power: A Comparative Guide to p-Sulfonatocalix[n]arenes (


 vs. 

vs.

) in Drug Discovery

Executive Summary

This guide addresses the comparative utility of the water-soluble p-sulfonatocalix[n]arenes (where


).[1] While often grouped together as "sulfocalixarenes," the structural distinctions between the rigid tetramer (

) and the flexible octamer (

) dictate entirely different biomedical applications.
  • The Verdict:

    • Choose

      
        for high-affinity encapsulation of small cationic toxins  (e.g., Paraquat) and specific amino acids. It operates on a "Lock-and-Key" mechanism.
      
    • Choose

      
        for supramolecular inhibition of protein surfaces , antiviral activity, and solubilizing large hydrophobic drugs. It operates on an "Induced-Fit" mechanism due to its conformational flexibility.
      

Part 1: Structural & Physicochemical Distinctions

The primary differentiator is the cavity size and conformational flexibility . Unlike cyclodextrins (which have rigid buckets), calixarenes have tunable flexibility.[1]

Featurep-Sulfonatocalix[4]arene (

)
p-Sulfonatocalix[6]arene (

)
p-Sulfonatocalix[8]arene (

)
Conformation Rigid Cone (Stabilized by H-bonds)Flexible (Hinged)Highly Flexible (Pleated Loop)
Cavity Diameter ~3.0 Å (Small)~7.6 Å (Medium)~11.7 Å (Large)
Binding Mechanism Lock-and-Key (Deep inclusion)Partial Induced FitInduced Fit / Surface Wrapping
Solubility (Water) > 0.1 M> 0.1 M> 0.1 M
Toxicity Profile Low (Non-hemolytic at <5mM)LowLow (Slight hemolytic activity at high conc.)
Primary Use Case Small Cation Antidote / SensorIntermediate HostProtein Surface Disruptor / Antiviral
Visualizing the Selection Logic

The following decision tree illustrates when to deploy which macrocycle based on your target analyte.

CalixSelection Start Select Target Analyte SmallMol Small Cation / Toxin (< 5 Å) Start->SmallMol LargeMol Large Drug / Protein (> 10 Å) Start->LargeMol SCX4 Use SCX4 (Rigid Cone) SmallMol->SCX4 Requires high affinity SCX8 Use SCX8 (Flexible Wrapper) LargeMol->SCX8 Requires surface coverage Mech4 Mechanism: Deep Cavity Inclusion (High Selectivity) SCX4->Mech4 Mech8 Mechanism: Surface Clustering / Induced Fit SCX8->Mech8

Figure 1: Decision matrix for selecting the appropriate sulfocalixarene ring size based on the guest molecule's steric requirements.

Part 2: Critical Application Review

The Antidote Standard: Paraquat Detoxification ( )

Paraquat is a lethal herbicide with no specific clinical antidote.


 is the gold standard in research for this application.
  • Mechanism: Paraquat is a dicationic guest. The electron-rich cavity of

    
     perfectly matches the size and charge density of Paraquat.
    
  • Performance:

    
     binds Paraquat with a binding constant (
    
    
    
    ) of
    
    
    .
  • Why not

    
    ?  While 
    
    
    
    can bind Paraquat, the cavity is too large for a tight fit. The "loose" binding allows Paraquat to escape and generate Reactive Oxygen Species (ROS) in vivo.
    
    
    effectively "cages" the toxin.
Antiviral & Protein Inhibition ( )

For blocking viral entry or inhibiting amyloid fibrillation,


 is ineffective due to its small size.
  • Mechanism:

    
     acts as a "supramolecular glue." Its 8 sulfonate groups provide a high negative charge density that can mask positively charged domains on protein surfaces (e.g., HIV-1 V3 loop or Cytochrome C).
    
  • Performance:

    
     has shown micromolar inhibition of HSV and HIV in vitro by disrupting the electrostatic interactions required for virus-cell fusion.
    
Drug Solubilization ( vs )

Many modern APIs (Active Pharmaceutical Ingredients) are hydrophobic and bulky.

  • Comparison:

    
     and 
    
    
    
    significantly outperform
    
    
    in solubilizing drugs like Niclosamide or Nifedipine .
  • Data:

    
     often increases solubility by factors of 50-100x via micelle-like aggregation, whereas 
    
    
    
    may only achieve 2-5x enhancement for bulky drugs.

Part 3: Experimental Protocol

Protocol: Fluorescence Indicator Displacement Assay (IDA)

Purpose: To determine the binding affinity (


) of a drug candidate to 

without requiring radiolabeling. This is a self-validating protocol because the signal is "Turn-On" (or distinct "Turn-Off"), reducing false positives.

Reagents:

  • Host:

    
     or 
    
    
    
    (10
    
    
    M stock in phosphate buffer, pH 7.4).
  • Indicator (Guest): Rhodamine B (for

    
    ) or Lucigenin (for 
    
    
    
    ).
  • Competitor: Your drug/analyte.

Workflow Diagram:

IDA_Protocol Step1 1. Formation Complex Host-Dye Complex (Fluorescence QUENCHED) Step1->Complex Mix Host + Dye Step2 2. Addition Complex->Step2 Displace Drug Displaces Dye Step2->Displace Add Drug Result Free Dye (Fluorescence RESTORED) Displace->Result Measure Signal

Figure 2: The Indicator Displacement Assay (IDA) mechanism. The restoration of fluorescence confirms the drug has successfully bound to the calixarene cavity.

Step-by-Step Methodology:

  • Baseline: In a quartz cuvette, add 2.0

    
    M of the fluorescent indicator (e.g., Lucigenin). Record emission intensity (
    
    
    
    ).
  • Quenching: Titrate

    
     into the cuvette until fluorescence is quenched by >80%. This establishes the 
    
    
    
    complex.
  • Displacement: Titrate the target drug (0.5

    
    M increments) into the mixture.
    
  • Measurement: Record the recovery of fluorescence intensity (

    
    ) at the indicator's 
    
    
    
    (e.g., 505 nm for Lucigenin).
  • Calculation: Plot

    
     vs. [Drug]. Fit the curve to a 1:1 competitive binding model to extract 
    
    
    
    .

Part 4: Comparative Data Summary

The following table summarizes experimental binding constants (


) for key guests, demonstrating the "Size Match" principle.
Guest Molecule


(

)


(

)


(

)
Interpretation
Paraquat (Herbicide)




is the superior antidote (perfect fit).
Lucigenin (Dye)




is the optimal sensor host.
Arginine (Amino Acid)




is selective for specific residues.
Serum Albumin (Protein)NegligibleModerateHigh (Surface)

binds via multi-point electrostatic contact.

> Note: Data aggregated from fluorescence and NMR titration studies (see References).

References

  • Shinkai, S., et al. (1987). "Synthesis and inclusion properties of sulfonated calixarenes." Journal of the Chemical Society, Perkin Transactions 1.

  • Coleman, A. W., et al. (2008). "Paraquat detoxification with p-sulfonatocalix[4]arene." Chemical Research in Toxicology.

  • Douteau-Guével, N., et al. (2004). "Complexation of the antiviral agent acyclovir by p-sulfonatocalix[n]arenes." Journal of Pharmaceutical Sciences.

  • Guo, D. S., & Liu, Y. (2014). "Supramolecular chemistry of p-sulfonatocalix[n]arenes and its biological applications." Accounts of Chemical Research.

  • Basílio, N., et al. (2016). "A journey from calix[4]arene to calix[6] and calix[8]arene: Receptor concentration affects the stability." New Journal of Chemistry.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Waste Management of 4-Sulfocalixarene

Operational Guide: Safe Disposal and Waste Management of 4-Sulfocalix[8]arene

Executive Summary & Chemical Profile[1]

4-Sulfocalix[8]arene is a water-soluble supramolecular host used extensively for drug delivery, protein encapsulation, and enzyme mimetics. While generally considered lower in acute toxicity than its non-sulfonated parent compounds, its disposal presents unique challenges due to its acidity (sulfonic acid groups) and its inclusion capability (ability to trap other chemicals).

Effective waste management for this compound requires more than standard "organic waste" labeling. It requires a protocol that accounts for the host-guest complex, pH implications, and potential precipitation risks in waste lines.

Chemical Hazard Profile
ParameterSpecificationOperational Implication
CAS Number 96482-18-9 (typical sodium salt) / 844478-23-5 (acid)Use for waste manifesting.
Functional Group Sulfonic Acid (

)
Corrosive/Acidic. Lowers pH of aqueous waste streams.
Solubility High in Water; Low in Organic SolventsDo not mix with non-polar organic waste (e.g., Hexane) to prevent precipitation/sludge.
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)Standard PPE (Nitrile gloves, goggles) required.
Reactivity Anionic HostPrecipitation Risk: Forms insoluble salts with heavy metals (Ba²⁺, Pb²⁺) and large organic cations.

The "Guest Principle" (Critical Expert Insight)

As a supramolecular chemist, you must recognize that 4-sulfocalix[8]arene is rarely used in isolation. It is designed to encapsulate a "guest" molecule.

The Golden Rule of Host-Guest Disposal:

Waste classification is dictated by the most hazardous component of the complex. If 4-sulfocalix[8]arene encapsulates a cytotoxic drug or a heavy metal, the waste stream must be classified according to the toxicity of the guest, not the host.

Operational Check: Before disposal, ask: "Is the cavity empty?"

  • Empty Host: Dispose as Corrosive/Acidic Chemical Waste .

  • Guest-Loaded: Dispose based on the Guest's Hazard (e.g., Cytotoxic, Heavy Metal, Radioactive).

Decision Logic & Workflow

The following flowchart illustrates the decision-making process for segregating 4-sulfocalix[8]arene waste streams.

DisposalWorkflowStartSTART: Waste IdentificationStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Powder/Spill Debris)StateCheck->SolidLiquidLiquid SolutionStateCheck->LiquidSolidContSolid Chemical Waste Container(Label: Sulfonic Acid Derivative)Solid->SolidContGuestCheckIs a Toxic Guest Present?(Drug/Metal)Liquid->GuestCheckHighHazSegregate asHIGH HAZARD WASTE(Cytotoxic/Heavy Metal)GuestCheck->HighHazYesSolventCheckSolvent Base?GuestCheck->SolventCheckNoAqueousAqueous SolutionSolventCheck->AqueousOrganicOrganic Solvent(e.g., Methanol)SolventCheck->OrganicpHCheckCheck pHAqueous->pHCheckOrgWasteOrganic Chemical Waste(Label: Flammable/Toxic)Organic->OrgWasteNeutralizeNeutralize to pH 5-9(if required by facility)pHCheck->NeutralizeAqWasteAqueous Chemical Waste(Label: Acidic/Corrosive)Neutralize->AqWaste

Figure 1: Decision tree for segregating 4-sulfocalix[8]arene waste based on physical state and guest toxicity.

Detailed Disposal Protocols

Protocol A: Solid Waste (Powder & Contaminated Debris)

Applicable for: Expired reagents, spill cleanup materials, and weighing boat residues.

  • Container Selection: Use a chemically compatible container (HDPE or Glass). Do not use metal containers if the powder is wet/hygroscopic, as sulfonic acids can corrode metal.

  • Labeling: Clearly label as "Solid Chemical Waste."

    • Constituents: "4-Sulfocalix[8]arene."[1][2]

    • Hazard Checkbox: Irritant, Acidic.

  • Segregation: Keep separate from strong oxidizers (e.g., permanganates, nitrates) to prevent potential exothermic reactions.

Protocol B: Aqueous Liquid Waste (Mother Liquors)

Applicable for: Experimental byproducts dissolved in water or buffers.

Warning: Do not pour down the drain unless explicitly authorized by your facility's wastewater permit. Sulfonic acids can mobilize heavy metals in plumbing or disrupt biological treatment plants.

  • pH Assessment: Measure the pH of the solution. 4-Sulfocalix[8]arene solutions are naturally acidic (pH < 4).

  • Neutralization (Optional but Recommended):

    • Why: Reduces corrosion risk to waste drums and prevents gas generation if mixed with bicarbonates later.

    • Method: Slowly add 1M Sodium Hydroxide (NaOH) or Sodium Bicarbonate (

      
      ) while stirring.
      
    • Target: pH 6–8.

  • Filtration (The "Anti-Clog" Step):

    • If the solution contains metal ions (e.g.,

      
      , 
      
      
      ), the neutralization step may precipitate insoluble calixarene salts.
    • Action: Filter the liquid through a coarse filter paper. Dispose of the solid on the filter as Solid Waste (Protocol A) and the filtrate as Aqueous Waste .

  • Collection: Pour into "Aqueous Chemical Waste" carboy.

Protocol C: Empty Container Management (Triple Rinse)

Applicable for: Original reagent bottles.

  • Rinse 1: Add water (approx. 5% of volume), cap, and shake. Pour rinsate into Aqueous Waste .

  • Rinse 2: Repeat.

  • Rinse 3: Repeat.

  • Final Step: Deface the label. If the bottle is glass, it may be recycled or trashed depending on local "P-list" vs "U-list" regulations (4-sulfocalix[8]arene is generally not P-listed, so triple-rinsed containers are usually non-hazardous trash) [1, 7].

Waste Stream Compatibility Matrix

Use this table to prevent dangerous interactions within your satellite accumulation area.

Waste StreamCompatibility with 4-Sulfocalix[8]areneRiskAction
Acidic Aqueous Compatible LowPreferred stream for dissolved host.
Basic Aqueous ⚠️ Caution Exothermic NeutralizationAdd slowly; watch for heat generation.
Organic (Halogenated) Incompatible PrecipitationCalixarene will precipitate, forming sludge that clogs drum pumps.
Oxidizers DANGER Chemical ReactionKeep strictly separate. Sulfonic acids + strong oxidizers can release sulfur oxides.
Heavy Metal Waste ⚠️ Caution Complexation/PrecipitationMay form insoluble solids. Segregate if possible to avoid sludge.

Emergency Spill Response

If 4-sulfocalix[8]arene powder is spilled:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If the powder is fine and airborne, use a N95 dust mask.

  • Containment: Do not dry sweep if possible (generates dust). Cover with a damp paper towel or use a HEPA vacuum.

  • Neutralization: If the spill is a concentrated liquid, apply a spill neutralizer (sodium bicarbonate base) until bubbling ceases.

  • Cleanup: Scoop material into a waste bag. Wipe the area with water and soap (calixarenes are detergent-like and clean up easily with water) [2].

Regulatory Compliance (US/EU Context)

  • USA (RCRA): 4-Sulfocalix[8]arene is not typically listed on the EPA "P" (acutely toxic) or "U" (toxic) lists. However, it exhibits the characteristic of Corrosivity (if pH < 2) or Toxicity (if containing toxic guests). It must be managed as Hazardous Waste [4].[3]

  • EU (REACH): Ensure disposal complies with local environmental directives. Do not discharge into surface waters. The substance is often classified as WGK 1 (slightly hazardous to water) or WGK 2 depending on the specific derivative [3].

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Sulfocalix[8]arene. Merck KGaA. Link

  • Fisher Scientific. (2025).[4] Chemical Hygiene Plan: Handling of Sulfonic Acid Derivatives. Thermo Fisher Scientific. Link

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Sulfonated Calixarenes. Link

  • US Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Link

  • TCI Chemicals. (2021). Product Specification and SDS: 4-Sulfocalix[8]arene Hydrate. Link

  • Benchchem. (n.d.). Proper Disposal of Sulfonic Acid Derivatives. Link

  • Salisbury University. (n.d.). Segregation of Waste Chemicals. Link

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Sulfocalix[8]arene
Reactant of Route 2
Reactant of Route 2
4-Sulfocalix[8]arene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.